Benzyl-PEG2-Azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-azidoethoxy)ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-14-13-6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGEJWEROOVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatility of Benzyl-PEG2-Azide in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG2-Azide has emerged as a pivotal tool in the fields of bioconjugation, chemical biology, and drug discovery. Its unique trifunctional structure—comprising a stable benzyl protecting group, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a reactive azide moiety—offers a versatile platform for the precise chemical modification of biomolecules and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and development pipelines.
Core Applications and Mechanism of Action
This compound is primarily utilized as a linker in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The terminal azide group is the linchpin of its reactivity, readily participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions form stable triazole linkages with alkyne-functionalized molecules.[3]
The key applications of this compound include:
-
PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a Proteolysis Targeting Chimera (PROTAC).[1][4] The PEG spacer enhances the solubility and optimizes the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex for target protein degradation.
-
Antibody-Drug Conjugate (ADC) Development: The azide handle allows for the site-specific conjugation of cytotoxic drugs to antibodies, a critical aspect in the design of next-generation ADCs with improved homogeneity and therapeutic indices.
-
Surface and Nanoparticle Functionalization: The modification of surfaces and nanoparticles with this compound enables the attachment of targeting ligands, imaging agents, or therapeutic payloads, enhancing their biocompatibility and specificity.
-
Bioconjugation: It is a versatile tool for the labeling and modification of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various research applications.
Quantitative Data on Benzyl Azide Reactivity
While specific kinetic data for this compound is not extensively published, the reactivity of its core functional group, the benzyl azide, has been well-characterized. The following tables summarize key quantitative data for the click reactions of benzyl azide with various alkynes, providing a valuable reference for experimental design.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide
| Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylacetylene | CuI (1 mol%) | Cyrene™ | 30 | 12 h | 96 |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | Room Temp | 5 min | >99 |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | Room Temp | 24 h | 96 |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Benzyl Azide
| Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.14 | CD₃CN/D₂O (3:1) | |
| Dibenzocyclooctyne (DBCO) | 0.24 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound. These protocols are adapted from established procedures and should be optimized for specific experimental contexts.
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC
This protocol outlines the synthesis of a PROTAC by conjugating an alkyne-modified target protein ligand to this compound, followed by the attachment of an E3 ligase ligand.
Materials:
-
Alkyne-modified protein of interest (POI) ligand
-
This compound
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., a terminal alkyne for a second click reaction or an amine for amide bond formation)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification supplies (e.g., HPLC, silica gel chromatography)
Methodology:
-
Step 1: Conjugation of POI Ligand to this compound
-
Dissolve the alkyne-modified POI ligand (1 equivalent) and this compound (1.2 equivalents) in a minimal amount of DMF or DMSO.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in PBS.
-
Add the catalyst solution to the reaction mixture containing the POI ligand and this compound.
-
Add freshly prepared sodium ascorbate (1 equivalent) to the reaction to reduce Cu(II) to Cu(I).
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, purify the POI-PEG2-Azide conjugate by HPLC or silica gel chromatography.
-
-
Step 2: Conjugation of E3 Ligase Ligand to POI-PEG2-Azide
-
The purified POI-PEG2-Azide can now be conjugated to the E3 ligase ligand. The choice of reaction will depend on the functional group on the E3 ligase ligand. If it contains a terminal alkyne, a second CuAAC reaction can be performed as described in Step 1.
-
If the E3 ligase ligand has an amine, the azide group of the conjugate can be reduced to an amine using a reagent like triphenylphosphine, followed by an amide coupling reaction with a carboxylic acid-functionalized E3 ligase ligand using standard coupling reagents (e.g., HATU, HOBt).
-
After the second conjugation step, purify the final PROTAC molecule using HPLC.
-
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol describes the surface modification of amine-functionalized nanoparticles with this compound to prepare them for subsequent bioconjugation via click chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide)
-
Benzyl-PEG2-NHS ester (synthesized from Benzyl-PEG2-acid)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugation equipment
Methodology:
-
Activation of this compound (if starting from acid):
-
Dissolve Benzyl-PEG2-acid in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC or DCC).
-
Allow the reaction to proceed at room temperature for 4-12 hours to form the Benzyl-PEG2-NHS ester.
-
-
Nanoparticle Functionalization:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO.
-
Add a 10-50 fold molar excess of the Benzyl-PEG2-NHS ester to the nanoparticle dispersion.
-
Add DIPEA (2-3 molar excess relative to surface amines) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24-48 hours with constant stirring under an inert atmosphere.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove unreacted reagents.
-
The azide-functionalized nanoparticles are now ready for conjugation with alkyne-containing molecules via CuAAC or SPAAC.
-
Visualizing the Workflows
To provide a clearer understanding of the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for CuAAC.
Caption: Experimental workflow for SPAAC.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Benzyl-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG2-Azide, a bifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug development. The document details its chemical properties, provides a step-by-step synthesis protocol, and outlines its primary applications, with a focus on its role in "click chemistry."
Core Chemical Properties
This compound is a versatile chemical tool with a defined structure that lends itself to a variety of applications. It incorporates a benzyl group, a short polyethylene glycol (PEG) linker, and a terminal azide group. The PEG spacer enhances the solubility of the molecule in aqueous media, a valuable attribute when working with biological systems.[1][2]
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol [3] |
| CAS Number | 1260001-87-3[3] |
| Appearance | Colorless to pale yellow oil or wax-like semi-solid |
| Solubility | Soluble in water, DMSO, DMF, chloroform, and methylene chloride.[4] Less soluble in ethanol and toluene. Insoluble in ether. |
| Storage Conditions | Store at -20°C for long-term stability. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-(2-(benzyloxy)ethoxy)ethanol (also known as Benzyl-PEG2-OH). The first step involves the activation of the terminal hydroxyl group, commonly through mesylation, followed by a nucleophilic substitution with an azide salt.
Experimental Protocol
Step 1: Mesylation of 2-(2-(benzyloxy)ethoxy)ethanol
This procedure converts the terminal hydroxyl group into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.
Materials:
-
2-(2-(benzyloxy)ethoxy)ethanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
2 M HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(2-(benzyloxy)ethoxy)ethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice water bath.
-
Add triethylamine (TEA) (approximately 1.3 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (approximately 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 2 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Benzyl-PEG2-Mesylate as an oil. This intermediate is often used in the next step without further purification.
Step 2: Azidation of Benzyl-PEG2-Mesylate
This step introduces the azide functionality via a nucleophilic substitution reaction.
Materials:
-
Benzyl-PEG2-Mesylate (from Step 1)
-
Dimethylformamide (DMF) or ethanol
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude Benzyl-PEG2-Mesylate in DMF or ethanol in a round-bottom flask.
-
Add sodium azide (NaN₃) (typically 1.5 to 2.5 equivalents).
-
Heat the reaction mixture to a gentle reflux (around 80-85°C) and stir overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If ethanol is used as the solvent, concentrate the mixture on a rotary evaporator.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the final product, this compound.
Expected Yield: The typical yield for the azidation of PEG compounds is high, often in the range of 97%.
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Reactivity and Applications in Click Chemistry
This compound is a key reagent in click chemistry, a set of biocompatible reactions that are rapid, high-yielding, and specific. The terminal azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
In the presence of a copper(I) catalyst, this compound reacts efficiently with terminal alkynes to form a stable 1,4-disubstituted triazole linkage. This is the most common application of this reagent.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
This compound can also react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.
Click Chemistry Reaction Workflow
Caption: CuAAC reaction with this compound.
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a valuable linker in various applications:
-
PROTACs: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Bioconjugation: this compound can be used to attach the benzyl-PEG2 moiety to biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an alkyne group. This can improve the pharmacokinetic properties of therapeutic biomolecules.
-
Surface Modification: The azide group can be used to functionalize surfaces that have been modified with alkynes, allowing for the attachment of a benzyl-PEG2 layer to improve biocompatibility.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1260001-87-3 | BroadPharm [broadpharm.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. creativepegworks.com [creativepegworks.com]
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial intervening linker. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention and widespread use. This technical guide delves into the multifaceted role of PEG linkers in PROTAC design and function, offering insights into their impact on physicochemical properties, biological activity, and overall therapeutic efficacy.
Core Functions and Advantages of PEG Linkers in PROTACs
PEG linkers are not merely passive spacers; they play an active and critical role in dictating the overall performance of a PROTAC molecule.[1][2] Their prevalence in PROTAC design can be attributed to a unique combination of favorable properties.[3][4]
Key Advantages:
-
Enhanced Solubility and Permeability: One of the primary challenges in PROTAC development is their often large size and high molecular weight, which can lead to poor aqueous solubility and limited cell permeability.[5] PEG linkers, with their hydrophilic ethylene glycol repeats, significantly improve the water solubility of PROTACs. This enhanced solubility can positively influence cell permeability and oral absorption.
-
Biocompatibility: PEG is a well-established biocompatible polymer, widely used in various drug delivery systems, which translates to a favorable safety profile for PEGylated PROTACs.
-
Tunable Length and Flexibility: PEG linkers offer a straightforward way to modulate the distance between the two ends of the PROTAC molecule. This tunable length is critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of successful ternary complex formation.
-
Synthetic Accessibility: The modular nature of PEG chains allows for their relatively simple and systematic incorporation into PROTAC structures. A wide array of bifunctionalized PEG motifs are commercially available, facilitating the rapid assembly of PROTAC libraries with varying linker lengths.
Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. An optimal linker length is essential to correctly orient the target protein and the E3 ligase, facilitating efficient ubiquitination.
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Too Long: Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. It can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. However, the optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase. For instance, in the case of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. In contrast, PROTACs targeting TANK-binding kinase 1 (TBK1) required linkers longer than 12 atoms to exhibit significant degradation.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following tables summarize hypothetical, yet representative, quantitative data illustrating the impact of PEG linker length on key PROTAC performance metrics.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC Candidate | PEG Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG3 | 3 | 150 | 75 | 1.2 |
| PROTAC-PEG4 | 4 | 50 | 92 | 2.5 |
| PROTAC-PEG5 | 5 | 15 | 98 | 3.1 |
| PROTAC-PEG6 | 6 | 80 | 85 | 2.8 |
This table illustrates that for the hypothetical BRD4-targeting PROTAC, a PEG5 linker provides the optimal balance of degradation potency and cell permeability.
Table 2: Influence of PEG Linker Length on Target Binding and Ternary Complex Formation
| PROTAC Candidate | PEG Linker Length (Number of PEG units) | Target Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-PEG3 | 3 | 25 | 1.5 |
| PROTAC-PEG4 | 4 | 28 | 3.2 |
| PROTAC-PEG5 | 5 | 26 | 5.8 |
| PROTAC-PEG6 | 6 | 30 | 2.1 |
This table demonstrates that while linker length may not significantly alter the intrinsic binding affinity to the target protein, it can have a substantial impact on the stability of the ternary complex, as indicated by the cooperativity factor (α).
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.
General Solid-Phase Synthesis of a PROTAC with a PEG Linker
This protocol describes a modular approach for the synthesis of PROTACs on a solid support.
-
Resin Preparation: Swell a suitable solid-phase resin (e.g., Rink amide resin) in a compatible solvent like dichloromethane (DCM).
-
E3 Ligase Ligand Attachment: Couple the E3 ligase ligand (e.g., a pomalidomide derivative) to the resin.
-
PEG Linker Installation: Sequentially couple bifunctional PEG units of the desired length to the resin-bound E3 ligase ligand.
-
Target Ligand Coupling: Attach the warhead (the ligand for the protein of interest) to the free end of the PEG linker.
-
Cleavage and Purification: Cleave the fully assembled PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic mechanism of action for a PROTAC molecule.
Experimental Workflow for Western Blotting
Caption: A stepwise workflow for protein degradation analysis using Western Blotting.
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG-based linkers offer a compelling set of advantages, including enhanced solubility, biocompatibility, and synthetic tractability. The length and composition of the PEG linker must be carefully optimized for each specific target and E3 ligase combination to ensure the formation of a productive ternary complex and achieve potent and selective protein degradation. A systematic approach to linker design, coupled with robust experimental validation, is paramount to unlocking the full therapeutic potential of PROTACs.
References
Benzyl-PEG2-Azide: A Comprehensive Technical Guide to Safety and Handling
For researchers, scientists, and drug development professionals, Benzyl-PEG2-Azide is a valuable reagent, particularly in the realm of bioconjugation and "click chemistry." Its utility, however, is matched by potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety precautions, handling procedures, and relevant data for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
GHS Hazard Classification (Based on Benzyl Azide) [1][2]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Self-reactive substances and mixtures | Type B | H241: Heating may cause a fire or explosion |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — repeated exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life[3] |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C11H15N3O2 | |
| Molecular Weight | 221.3 g/mol | |
| Appearance | Colorless to Pale brown liquid | |
| Boiling Point | 82 - 85 °C @ 16mmHg | |
| Flash Point | 43 °C / 109.4 °F |
Safe Handling and Storage
Adherence to strict operational protocols is critical when working with this compound to minimize the risk of exposure and accidents.
Engineering Controls and Work Area
-
Fume Hood : All work with this compound must be conducted in a well-ventilated chemical fume hood with explosion-proof equipment.
-
Ignition Sources : The work area must be completely free of heat, sparks, open flames, and hot surfaces. Smoking should be strictly prohibited.
-
Equipment : Use only non-sparking tools and explosion-proof electrical and lighting equipment.
-
Static Discharge : Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.
-
Safety Equipment : An accessible safety shower and eye wash station must be available in the immediate work area.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against the hazards associated with this compound.
| Protection Type | Specific Equipment | Standards & Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |
| Skin & Body Protection | Fire/flame-resistant and impervious clothing; lab coat. | Wear appropriate protective clothing to prevent skin exposure. |
| Hand Protection | Chemical-impermeable gloves. | Gloves must be inspected prior to use and should comply with EU Directive 89/86/EEC and the EN 374 standard. |
| Respiratory Protection | Full-face respirator or suitable respirator. | Required if exposure limits are exceeded, if irritation is experienced, or if ventilation is inadequate. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Storage
Proper storage is critical to maintain the stability of this compound and prevent accidental decomposition.
-
Temperature : Store in a cool, dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources. Recommended storage temperature is -20°C.
-
Container : Keep the container tightly closed and in its original packaging.
-
Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and reducing agents.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.
Caption: A generalized workflow for the safe handling of this compound.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Consult a doctor. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, call a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately. |
Accidental Release Measures
-
Remove Ignition Sources : Eliminate all sources of ignition from the area.
-
Ventilate : Ensure the area is adequately ventilated.
-
Containment : Wearing full PPE, prevent further leakage if it is safe to do so.
-
Absorb : Soak up the spill with an inert absorbent material like diatomite or universal binders.
-
Collection : Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.
Fire-Fighting Measures
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Evacuate the area and fight the fire remotely due to the risk of explosion.
Disposal Considerations
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides.
-
NEVER pour azide-containing solutions down the drain. Reaction with lead or copper pipes can form extremely explosive metal azides.
-
NEVER mix azide waste with acidic waste. This can generate hydrazoic acid, which is highly toxic and explosive.
-
Dispose of contents/container to an approved waste disposal plant.
-
Consider chemical deactivation to a more stable derivative, such as an amine, before disposal. This may involve the careful addition of sodium nitrite followed by a dilute acid.
Signaling Pathways and Experimental Workflows
This compound is a key component in "click chemistry," a set of biocompatible reactions for molecular assembly. The most common of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: A simplified diagram of the CuAAC reaction pathway.
By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure its safe and effective use in their scientific endeavors. Always consult the most recent Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for any new procedure.
References
Benzyl-PEG2-Azide in Targeted Drug Delivery: A Technical Guide
Introduction
Benzyl-PEG2-Azide is a heterobifunctional linker molecule that has emerged as a critical tool in the field of targeted drug delivery and bioconjugation. It features a benzyl group, a short polyethylene glycol (PEG) chain with two ethylene glycol units, and a terminal azide group. This unique structure provides a combination of properties that are highly advantageous for the development of sophisticated drug delivery systems. The PEG component enhances the solubility and biocompatibility of the conjugated molecules, while the azide group serves as a versatile chemical handle for "click chemistry" reactions.[1][2] The benzyl group acts as a protecting group, which can be stable or cleaved under specific conditions depending on the molecular context.[1][3]
This technical guide provides an in-depth overview of the applications of this compound in targeted drug delivery, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging advanced bioconjugation techniques.
Chemical Properties and Quality Control
This compound is a well-characterized molecule with defined chemical and physical properties. Its purity and structural integrity are crucial for the reproducibility and success of conjugation reactions.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H15N3O2[1] |
| Molecular Weight | 221.26 g/mol |
| CAS Number | 1260001-87-3 |
| Appearance | Varies (typically a liquid or solid) |
| Purity | ≥95% to >99% depending on the supplier |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C |
Synthesis and Quality Control
The synthesis of azide-terminated heterobifunctional PEGs, such as this compound, typically involves a multi-step process. A common route is the ring-opening polymerization of ethylene oxide initiated by an alcohol, followed by chemical modifications to introduce the terminal azide group.
Quality control is paramount to ensure the functionality of the linker. The following techniques are routinely employed for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the successful incorporation of the benzyl, PEG, and azide moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic azide peak (around 2100 cm⁻¹), confirming the presence of this key functional group.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to verify the molecular weight of the synthesized linker.
Core Application: Click Chemistry
This compound is a key reagent for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group of this compound can participate in two primary types of azide-alkyne cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, forming a triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Applications in Targeted Drug Delivery
The versatility of this compound as a linker has led to its application in several cutting-edge drug delivery strategies.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is used as a PEG-based PROTAC linker to connect the ligand for the target protein to the ligand for the E3 ligase. The PEG component of the linker can influence the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. PEG linkers, including those derived from this compound, play a crucial role in improving the physicochemical properties of ADCs, such as stability, solubility, and pharmacokinetics. The azide group allows for the site-specific conjugation of the linker-payload to the antibody, which can be engineered to contain an alkyne handle. This precise conjugation leads to more homogeneous ADCs with improved therapeutic windows.
Nanoparticle-Based Drug Delivery
This compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, for targeted drug delivery. The PEG chains create a hydrophilic shell around the nanoparticle, which can help to prolong its circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. The terminal azide group provides a reactive site for the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic payloads via click chemistry. This approach enables the development of multifunctional nanoparticles for simultaneous imaging and therapy (theranostics).
Quantitative Data
The efficiency of bioconjugation reactions involving azide-alkyne cycloadditions is often quantified by second-order rate constants. While specific data for this compound is not always available, data from similar azide-containing molecules can provide valuable insights.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| Phenyl Azide | BCN | 0.2 | CH₃CN:H₂O (3:1) |
| Phenyl Azide | DBCO | 0.033 | CH₃CN:H₂O (3:1) |
| Benzyl Azide | DBCO | 0.24 | Not Specified |
| Benzyl Azide | BCN | 0.07 | Not Specified |
Note: The reactivity of aryl azides can be enhanced by electron-withdrawing groups, suggesting that the reaction rates for this compound may be comparable to or differ from these values based on its specific electronic properties.
Table 3: Spectroscopic Data for Characterization of Benzyl Azide-Containing Polymers
| Polymer Type | ¹H NMR Chemical Shifts (δ, ppm) | FTIR Characteristic Peaks (cm⁻¹) |
| Poly(4-vinylbenzyl azide-co-styrene) | 7.3-6.2 (aromatic), 4.3-4.1 (-CH₂N₃), 2.2-0.8 (backbone) | 2095 (N₃ stretch), 3063, 3022 (aromatic C-H), 2931, 2857 (aliphatic C-H) |
Experimental Protocols
The following are generalized protocols for the use of this compound in click chemistry reactions. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the alkyne-containing molecule and this compound in the chosen solvent in a reaction vessel.
-
In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 ratio for several minutes. For organic solvents, TBTA can be used.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion is confirmed by an appropriate analytical method (e.g., HPLC, MS).
-
Purify the product using a suitable chromatography technique.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-modified)
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7-9)
Procedure:
-
Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer.
-
Add this compound to the solution. The stoichiometry will depend on the specific application and desired degree of labeling.
-
Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to hours, depending on the reactants and their concentrations.
-
Monitor the reaction progress using a suitable analytical technique.
-
If necessary, purify the product to remove excess reagents.
Protocol 3: Immobilization of Ligands on Azide Beads
This protocol provides an example of immobilizing an alkyne-containing ligand onto an azide-functionalized solid support using a CuAAC reaction.
Materials:
-
Azide beads
-
Alkyne-containing ligand
-
t-butyl alcohol (t-BuOH) and Dimethylsulfoxide (DMSO) solution (4:1)
-
TBTA solution (e.g., 250 µM in t-BuOH/DMSO)
-
CuSO₄ solution (e.g., 5 mM in ultrapure water)
-
Sodium ascorbate solution (e.g., 5 mM in ultrapure water)
-
Microcentrifuge tubes and mixer
-
Ultrasonic dispersing device
Procedure:
-
Aliquot 1 mg of azide beads into a microcentrifuge tube. Centrifuge and discard the supernatant.
-
Prepare a stock solution of the alkyne-containing ligand in the t-BuOH/DMSO solution.
-
Add the reaction solutions to the beads in the following order: ligand solution, TBTA solution, CuSO₄ solution, and finally sodium ascorbate solution to initiate the reaction. Disperse the beads with an ultrasonic device after adding the TBTA.
-
React for 16 to 20 hours at room temperature using a microtube mixer.
-
Centrifuge the tube, discard the supernatant, and wash the beads multiple times with a t-BuOH/DMSO/water solution to remove unreacted components.
-
The beads are now functionalized with the ligand and ready for use in downstream applications such as affinity chromatography or binding assays.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug delivery and bioconjugation. Its well-defined structure, which combines the benefits of PEGylation with the efficiency of click chemistry, enables the precise construction of complex and highly functional drug delivery systems. From the development of next-generation protein degraders like PROTACs to the refinement of targeted therapies such as ADCs and the surface engineering of nanoparticles, this compound continues to be a valuable asset in the pursuit of more effective and safer medicines. As the field of targeted drug delivery advances, the demand for such sophisticated and reliable linkers is expected to grow, further solidifying the importance of molecules like this compound in modern pharmaceutical research.
References
The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly become an indispensable tool in chemical biology, drug development, and materials science. As a leading example of bioorthogonal chemistry, this reaction allows for the formation of a stable covalent bond between two molecules within a complex biological environment without interfering with native biochemical processes.[1][2] This guide provides an in-depth exploration of the core principles of SPAAC, its kinetics, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage.[2] The reaction's driving force is the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition.[2][3] This intrinsic reactivity enables the reaction to proceed efficiently at physiological temperatures and pH, obviating the need for the cytotoxic copper catalysts required in the related Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The bioorthogonal nature of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological macromolecules like proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs exclusively between the intended partners.
The Mechanism: A Reaction Driven by Strain
The SPAAC reaction proceeds through a concerted mechanism where the azide and the strained alkyne come together in a single transition state to form the triazole product. The high ring strain of the cyclooctyne pre-distorts the alkyne bond, making it more susceptible to reaction with the 1,3-dipole of the azide. This release of ring strain upon forming the more stable triazole ring provides the thermodynamic driving force for the reaction.
Quantitative Comparison of Common Cyclooctynes
The kinetics of the SPAAC reaction are critically dependent on the structure of the cyclooctyne. Various cyclooctynes have been developed, each with different reactivity and stability. The choice of cyclooctyne is a crucial consideration in experimental design, balancing the need for rapid kinetics with stability and ease of synthesis. The reactivity is typically reported as a second-order rate constant (k₂).
| Cyclooctyne Reagent | Full Name | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| BCN | Bicyclo[6.1.0]nonyne | ~0.11 - 0.29 | Small, highly reactive, and relatively easy to synthesize. |
| DBCO | Dibenzocyclooctyne | ~0.14 - 0.19 | High reactivity and stability, widely used for bioconjugation. |
| DIBO | Dibenzocyclooctynol | Not specified in provided context, but noted for fast reaction rates. | Second-generation cyclooctyne with fast kinetics and good stability. |
| BARAC | Biarylazacyclooctynone | Not specified in provided context, but noted as extremely reactive. | Highly reactive, suitable for in vivo imaging in sensitive environments. |
| DIFO | Difluorinated Cyclooctyne | Not specified in provided context, but noted for increased reaction rate. | Fluorination increases reactivity, suitable for in vivo glycan imaging. |
Note: Rate constants can vary depending on the specific azide, solvent system, and temperature.
Experimental Protocols
The versatility of SPAAC has led to its application in a wide array of experimental contexts. Below are detailed protocols for two common applications: metabolic labeling of cell surface glycans and antibody labeling.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Incubate cells with Hoechst 33342 or DAPI for nuclear counterstaining according to the manufacturer's protocol.
-
-
Imaging:
-
Replace the medium with imaging medium.
-
Visualize the fluorescently labeled glycans and nuclei using a fluorescence microscope.
-
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-functionalized molecule (e.g., drug, fluorophore)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
-
DBCO-NHS Ester Reaction:
-
Dissolve the DBCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.
-
Add a 5-20 molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of DBCO-labeled Antibody:
-
Remove the unreacted DBCO-NHS ester by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the antibody.
-
-
SPAAC Reaction:
-
Mix the purified DBCO-labeled antibody with the azide-functionalized molecule in a desired molar ratio.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity) to remove the unreacted azide-containing molecule.
-
Applications in Drug Development and Beyond
The robustness and bioorthogonality of SPAAC have made it a transformative technology in various fields, particularly in drug development.
-
Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs.
-
Targeted Drug Delivery: SPAAC is used to construct targeted drug delivery systems by attaching targeting ligands to drug-loaded nanoparticles or polymers.
-
In Vivo Imaging: The ability to perform SPAAC in living organisms allows for the real-time tracking and imaging of biomolecules, aiding in diagnostics and understanding disease progression.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins and glycans from complex biological samples.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
Signaling Pathways and SPAAC
It is important to note that SPAAC itself is not a signaling pathway. Rather, it is a chemical tool used to study and manipulate signaling pathways. For instance, researchers can metabolically label proteins or glycans involved in a specific signaling cascade with an azide. Then, a cyclooctyne-functionalized probe (e.g., a fluorescent dye or a biotin tag) can be introduced to visualize or isolate these molecules, providing insights into their localization, trafficking, and interactions during signaling events.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a powerful and versatile tool in the modern life sciences. Its bioorthogonality, favorable kinetics, and mild reaction conditions have opened up new avenues for research and development. By understanding the fundamental principles and having access to robust protocols, researchers, scientists, and drug development professionals can effectively harness the potential of SPAAC to advance their work, from fundamental biological discovery to the creation of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for Benzyl-PEG2-Azide Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility and stability, and decrease immunogenicity.[1][2] Benzyl-PEG2-Azide is a versatile bifunctional linker that enables the precise, covalent attachment of a PEG moiety to a protein of interest. This linker contains a short, discrete PEG chain (PEG2) that provides a balance of hydrophilicity and length, and a terminal azide group that serves as a chemical handle for bioorthogonal "click chemistry" reactions.[3][4]
The azide group's bioorthogonality means it is chemically inert to the functional groups typically found in biological systems, allowing for highly specific conjugation reactions.[5] this compound can be conjugated to proteins that have been functionalized with an alkyne group through two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and form a stable triazole linkage.
This document provides detailed application notes, experimental protocols, and data for the conjugation of this compound to proteins, with a focus on the SPAAC reaction due to its copper-free nature, making it highly suitable for applications involving living cells or where copper-induced toxicity is a concern.
Data Presentation
Table 1: Quantitative Comparison of Reaction Kinetics for Benzyl Azide in SPAAC Reactions
The efficiency of the conjugation is largely determined by the reaction kinetics between the azide and the alkyne. The second-order rate constant (k₂) is a key parameter for comparing the reaction speed of different alkyne partners with benzyl azide, the reactive component of this compound.
| Strained Alkyne Reactant Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| Bicyclo[6.1.0]nonyne (BCN) | 0.29 | Aqueous Buffer |
| Dibenzocyclooctyne (DBCO) | 0.11 | Aqueous Buffer |
| [9+1]CPP | 0.0022 | DMSO |
| m[9+1]CPP | 0.0096 | DMSO |
Note: This data is representative of the reactivity of the benzyl azide moiety. Actual reaction rates with this compound may vary depending on the specific protein, buffer conditions, and the nature of the incorporated alkyne.
Table 2: Representative Conjugation Efficiency of this compound via SPAAC
This table provides an example of expected conjugation yields for the SPAAC reaction between an alkyne-modified protein and this compound under optimized conditions.
| Protein Concentration | Molar Excess of this compound | Reaction Time (hours) | Conjugation Yield (%) |
| 1 mg/mL | 10x | 2 | > 90% |
| 1 mg/mL | 20x | 1 | > 95% |
| 5 mg/mL | 10x | 1 | > 95% |
Note: Yields are dependent on the specific protein, the efficiency of alkyne incorporation, and reaction conditions. Optimization may be required for each specific system.
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to an Alkyne-Modified Protein
This protocol describes the copper-free "click" reaction between a protein containing a strained alkyne (e.g., DBCO or BCN) and this compound.
Materials:
-
Alkyne-modified protein (e.g., DBCO-functionalized antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Avoid buffers containing azides.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
-
SDS-PAGE analysis equipment
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Ensure the alkyne-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
-
Conjugation Reaction:
-
To the alkyne-modified protein solution, add the this compound stock solution to achieve the desired molar excess (typically 10-20 fold excess over the protein). The final concentration of DMSO in the reaction mixture should be kept low (ideally <5%) to avoid protein denaturation.
-
Gently mix the reaction solution by pipetting or slow vortexing.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the reactivity of the strained alkyne and the desired conjugation efficiency. For less reactive alkynes or lower concentrations, the reaction can be incubated overnight at 4°C.
-
-
Purification of the Conjugate:
-
Following incubation, purify the this compound-conjugated protein from excess unreacted linker and other reaction components.
-
Size-exclusion chromatography (SEC) is a commonly used method for this purpose. Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the SEC column and collect fractions corresponding to the high molecular weight protein conjugate, which will elute before the smaller, unreacted this compound.
-
-
Characterization of the Conjugate:
-
SDS-PAGE Analysis: Analyze the purified fractions by SDS-PAGE. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unconjugated protein, resulting in a noticeable band shift.
-
Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the conjugated protein will increase by the molecular weight of the this compound moiety for each successful conjugation.
-
Visualizations
Caption: Workflow for protein conjugation with this compound.
Caption: PROTAC mechanism of action.
Applications in Drug Development
This compound is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound can be used as a component of this linker, facilitating the assembly of the PROTAC molecule through click chemistry.
The PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. This polyubiquitin tag marks the protein for degradation by the proteasome, effectively removing the target protein from the cell. This targeted protein degradation strategy offers a powerful approach to drug discovery, enabling the targeting of proteins that have been traditionally difficult to inhibit with small molecules.
References
- 1. goldbio.com [goldbio.com]
- 2. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioconjugation application notes [bionordika.fi]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Benzyl-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing Benzyl-PEG2-Azide. This versatile reagent is frequently employed in bioconjugation, drug delivery systems, and the synthesis of PROTACs (Proteolysis Targeting Chimeras) due to its efficiency and the biocompatibility of the resulting triazole linkage.[1][2][3]
Introduction
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for conjugating molecules in complex biological environments. This compound, with its PEG (polyethylene glycol) linker, offers improved solubility and pharmacokinetic properties to the final conjugate.
Key Applications
-
Bioconjugation: Site-specific modification of proteins, nucleic acids, and other biomolecules.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) and PROTACs.
-
Materials Science: Functionalization of polymers and surfaces.
-
Diagnostic Imaging: Attachment of imaging agents to targeting molecules.
Quantitative Data Summary
The efficiency of the copper-catalyzed click reaction with benzyl azide derivatives is influenced by the choice of catalyst, ligand, solvent, and reaction time. The following table summarizes representative quantitative data for CuAAC reactions involving benzyl azide and an alkyne.
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | RT | >99 | |
| Benzyl Azide | Phenylacetylene | PEG-tris-trz-Cu(I) (2000 ppm) | Water | 20 | 35 | 97 | |
| Benzyl Azide | Phenylacetylene | PEG-tris-trz-Cu(I) (200 ppm) | Water | 20 | 30 | 97 | |
| Benzyl Azide | Phenylacetylene | Cu-MONPs (2.5-10 ppm) | Water | 24 | 50 | >95 | |
| Benzyl Azide | 1-Ethynylcyclohexanol | Cu(I)NP-PEG@SBA-15 (1000 ppm) | Water/t-Butanol (1:1) | 24 | 35 | - |
Experimental Protocols
This section provides a general protocol for the copper-catalyzed click reaction between this compound and an alkyne-containing molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., water, DMSO, DMF, or a mixture)
-
Phosphate-buffered saline (PBS) for biological applications
-
Inert gas (Argon or Nitrogen)
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
-
Alkyne: Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA or TBTA): Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in DMSO.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
Reaction Procedure
-
In a reaction vial, add the alkyne-containing molecule.
-
Add the this compound solution. An excess of the azide (typically 1.2 to 2 equivalents) is often used.
-
Add the appropriate solvent to achieve the desired reaction concentration.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 molar ratio of copper to ligand is common. Let this mixture stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas and maintain the reaction under an inert atmosphere.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 30-60 minutes). Reaction progress can be monitored by techniques such as TLC, LC-MS, or GC.
-
Upon completion, the product can be purified by standard methods such as chromatography. For biomolecules, purification might involve size-exclusion chromatography or precipitation.
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
References
Bioconjugation of Peptides with Benzyl-PEG2-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life. Benzyl-PEG2-Azide is a versatile reagent for peptide modification, featuring a short, discrete PEG linker (PEG2) that provides a hydrophilic spacer, a terminal azide group for "click" chemistry, and a benzyl group.
The azide group enables highly specific and efficient conjugation to peptides containing an alkyne functionality through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction is valued for its high efficiency, selectivity, and biocompatibility, allowing for the precise modification of complex peptide structures under mild conditions.[1] This document provides detailed application notes and protocols for the bioconjugation of alkyne-modified peptides with this compound.
Principle of the Method
The bioconjugation strategy involves the reaction of an alkyne-functionalized peptide with this compound via CuAAC. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[3][4] The reaction forms a stable triazole linkage between the peptide and the Benzyl-PEG2 moiety. The short PEG2 linker can enhance the solubility of the resulting conjugate.
Applications
The bioconjugation of peptides with this compound has several applications in research and drug development:
-
Improved Pharmacokinetics: The addition of the hydrophilic PEG linker can increase the hydrodynamic radius of the peptide, potentially reducing renal clearance and extending its in-vivo half-life.
-
Enhanced Solubility: The PEG moiety can improve the solubility of hydrophobic peptides in aqueous buffers.
-
PROTAC® Development: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Introduction of a Benzyl Group: The benzyl group can be used to introduce a hydrophobic moiety, which may be useful for modulating peptide-protein interactions or for serving as a protecting group in subsequent chemical modifications.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the solvent, catalyst system, and the specific peptide sequence. The following table provides a summary of typical reaction conditions and expected outcomes for the bioconjugation of peptides with azide-functionalized reagents.
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. | |
| This compound Stoichiometry | 1.2 - 2.0 equivalents (relative to peptide) | A slight excess is used to drive the reaction to completion. | |
| Copper(II) Sulfate Concentration | 0.1 - 1 mM | ||
| Sodium Ascorbate Concentration | 1 - 5 mM | A 5 to 10-fold excess relative to CuSO₄ is common. | |
| Reaction Time | 1 - 12 hours | Monitored by HPLC or mass spectrometry. | |
| Reaction Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40°C) can sometimes increase the reaction rate. | |
| Typical Conversion Efficiency | > 90% | Highly dependent on the peptide and reaction conditions. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide with this compound
This protocol describes a general procedure for the solution-phase conjugation of an alkyne-containing peptide with this compound.
Materials and Reagents:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended ligand)
-
Solvent: A mixture of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) and a water-miscible organic solvent (e.g., DMSO, DMF, or t-butanol) is often used to ensure solubility of all reactants.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the alkyne-modified peptide in the chosen reaction solvent to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the organic co-solvent (e.g., DMSO or DMF).
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water). If using a ligand like TBTA, it can be pre-mixed with the copper(II) sulfate solution.
-
-
Reaction Setup:
-
In a reaction vessel, add the dissolved alkyne-modified peptide.
-
Add the this compound solution to the peptide solution to achieve a final molar excess of 1.2 to 2.0 equivalents.
-
If using a copper ligand, add it to the reaction mixture.
-
Add the copper(II) sulfate stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.
-
Monitor the reaction progress by RP-HPLC by observing the consumption of the starting peptide and the appearance of the conjugated product peak.
-
-
Purification:
-
Once the reaction is complete, purify the Benzyl-PEG2-peptide conjugate by preparative RP-HPLC.
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Collect the fractions containing the purified conjugate and confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the mass of the starting peptide plus the mass of the this compound moiety (221.26 g/mol ).
-
Lyophilize the purified product for storage.
-
Visualization of Experimental Workflow
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Inefficient reduction of Cu(II) to Cu(I). | Use freshly prepared sodium ascorbate solution. Ensure an adequate excess of sodium ascorbate. |
| Oxidation of Cu(I) catalyst. | Degas the reaction solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a copper-stabilizing ligand like TBTA or THPTA. | |
| Poor solubility of reactants. | Increase the proportion of organic co-solvent (e.g., DMSO, DMF). | |
| Steric hindrance around the alkyne or azide. | Increase reaction time and/or temperature (e.g., to 30-40°C). Increase the equivalents of this compound. | |
| Side Product Formation | Peptide degradation. | Ensure the pH of the reaction is near neutral (pH 7-8). Avoid prolonged reaction times at elevated temperatures. |
| Disulfide bond reduction by ascorbate. | If the peptide contains disulfide bonds, consider using a copper-free click chemistry approach (SPAAC) if possible. | |
| Difficulty in Purification | Co-elution of starting materials and product. | Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase or a different ion-pairing agent. |
| Broad peaks for the PEGylated peptide. | This can be inherent to PEGylated molecules. Ensure the column is not overloaded. Optimize the flow rate. |
Safety Precautions
-
Benzyl azide is a potentially explosive compound and should be handled with care. Avoid heat, shock, and friction. Store at low temperatures.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper salts are toxic. Handle with care and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Cell Surface Labeling Using Benzyl-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification and labeling of cell surface biomolecules are critical for understanding cellular processes, developing targeted therapeutics, and creating advanced diagnostic tools. This document provides detailed application notes and protocols for the use of Benzyl-PEG2-Azide in cell surface labeling. This method leverages the power of bioorthogonal chemistry, specifically the metabolic incorporation of azide-functionalized sugars into cell surface glycans, followed by a highly specific "click chemistry" reaction with an alkyne- or cyclooctyne-modified probe.
This compound is a versatile chemical tool that participates in two primary forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The choice between these two methods depends on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing a copper-free, more biocompatible alternative for live-cell imaging.[1]
This two-step labeling strategy allows for the covalent attachment of a wide range of molecules, including fluorophores for imaging, biotin for purification, or drug molecules for targeted delivery, to the surface of living cells with high specificity and minimal disruption of biological function.
Data Presentation
The efficiency and outcome of cell surface labeling are dependent on several factors, including the choice of click chemistry reaction, reagent concentrations, and the specific cell type. The following tables summarize key quantitative data to guide experimental design.
Table 1: Comparison of CuAAC and SPAAC for Live-Cell Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Rate (k) | ~1 - 100 M⁻¹s⁻¹ (highly dependent on ligand) | ~0.002 - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | [1] |
| Biocompatibility | Moderate; copper toxicity can be a concern but is mitigated by ligands. | High; no exogenous metal catalyst is required. | [1] |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents (e.g., DBCO, BCN). | [1] |
| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand. | No catalyst is required; proceeds under physiological conditions. | |
| Labeling Efficiency | Can be very high with optimized ligand and copper concentrations. | Generally high, though may require longer incubation times or higher reagent concentrations compared to CuAAC. |
Table 2: Recommended Reagent Concentrations for Cell Surface Labeling
| Reagent | Typical Concentration Range | Notes | Reference(s) |
| Azido Sugar (e.g., Ac₄ManNAz) | 10 - 50 µM | Optimal concentration should be determined empirically to maximize labeling and minimize potential effects on cell physiology. | |
| Alkyne-Probe (for CuAAC) | 10 - 100 µM | ||
| Cyclooctyne-Probe (e.g., DBCO-Fluorophore for SPAAC) | 3 - 100 µM | Optimal results are often obtained between 30 to 100 µM. Solubility may limit concentrations above 100 µM. | |
| CuSO₄ (for CuAAC) | 50 - 100 µM | ||
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | A 5:1 ligand-to-copper ratio is often used to minimize toxicity. | |
| Sodium Ascorbate (for CuAAC) | 1 - 5 mM | Should be prepared fresh. |
Table 3: Quantification of Azide Labeling Efficiency Using Fluorescence
| Method | Principle | Primary Application | Sensitivity | Reference(s) |
| Flow Cytometry | Measures the fluorescence intensity of individual cells in suspension. | High-throughput analysis of azide labeling on the surface of or within whole cells. | High; capable of single-cell analysis. | |
| Fluorescence Microscopy | Quantifies the fluorescence intensity within specific regions of interest in an image. | Spatial quantification of azide labeling within cells and tissues with subcellular resolution. | High; suitable for detecting low-abundance targets. | |
| Fluorometry | Measures the total fluorescence of a solution (e.g., cell lysate). | Quantification of azide groups in purified protein solutions or cell lysates. | High; can detect picomole amounts of azide groups. |
Experimental Protocols
The following protocols provide a general framework for cell surface labeling using this compound. Optimization may be required for specific cell lines and applications.
Part 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans by metabolically incorporating an azido sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), which is a precursor for sialic acid biosynthesis.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
For suspension cells, seed cells at a density appropriate for your experimental needs.
-
-
Preparation of Ac₄ManNAz Stock Solution:
-
Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Store the stock solution at -20°C.
-
-
Metabolic Labeling:
-
On the day of the experiment, dilute the Ac₄ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
For adherent cells, aspirate the existing medium and gently wash the cells once with sterile PBS.
-
Add the Ac₄ManNAz-containing medium to the cells.
-
For a negative control, treat a separate well of cells with medium containing an equivalent volume of DMSO.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Cell Harvesting:
-
After incubation, gently wash the cells twice with cold PBS to remove any unincorporated azido sugar.
-
The azide-labeled cells are now ready for the click chemistry reaction.
-
Part 2A: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for live-cell imaging and applications where copper-induced toxicity is a concern. It utilizes a strain-promoted alkyne, such as a DBCO- or BCN-conjugated probe, which reacts spontaneously with the azide groups on the cell surface.
Materials:
-
Azide-labeled cells (from Part 1)
-
DBCO- or BCN-conjugated probe (e.g., DBCO-fluorophore)
-
Serum-free cell culture medium or PBS
Protocol:
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the DBCO- or BCN-conjugated probe in DMSO.
-
Dilute the probe stock solution in serum-free medium or PBS to the desired final concentration (e.g., 3-100 µM).
-
-
SPAAC Reaction:
-
Resuspend the azide-labeled cells in the labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature. The optimal time and temperature may need to be optimized.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells three times with PBS to remove any unreacted probe.
-
-
Analysis:
-
The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
-
Part 2B: Cell Surface Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed cells or applications where rapid reaction kinetics are desired. The use of a copper catalyst requires careful optimization to minimize cytotoxicity.
Materials:
-
Azide-labeled cells (from Part 1)
-
Alkyne-conjugated probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
PBS
Protocol:
-
Cell Fixation (Optional but Recommended for CuAAC):
-
Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the sodium ascorbate solution fresh and add it to the reaction mixture immediately before use.
-
In a microcentrifuge tube, mix the following in order:
-
PBS
-
Alkyne-probe (to a final concentration of 10-100 µM)
-
CuSO₄ (to a final concentration of 50-100 µM)
-
Copper ligand (e.g., THPTA, to a final concentration of 250-500 µM)
-
Freshly prepared sodium ascorbate (to a final concentration of 1-5 mM)
-
-
-
CuAAC Reaction:
-
Resuspend the azide-labeled cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
The labeled cells are ready for analysis by methods such as flow cytometry or fluorescence microscopy.
-
Mandatory Visualization
Caption: Experimental workflow for cell surface labeling.
Caption: Click chemistry pathways for cell surface labeling.
References
Application Notes and Protocols for Benzyl-PEG2-Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition optimization data for the use of Benzyl-PEG2-Azide in achieving optimal yields for bioconjugation and other chemical modifications. This compound is a versatile chemical tool used in "click chemistry," a set of biocompatible reactions for the rapid and specific joining of molecular building blocks.[1][2][3] It is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The two primary reactions for this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Key Reaction Pathways for this compound
This compound can be conjugated to molecules containing either a terminal alkyne (via CuAAC) or a strained cyclooctyne (via SPAAC), such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by Cu(I), which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. To prevent the oxidation of the active Cu(I) catalyst, the reaction is often performed under an inert atmosphere.
Optimizing CuAAC Reaction Conditions for Optimal Yield
Several factors significantly influence the yield of the CuAAC reaction. The choice of copper source, solvent, and the presence of water can be critical.
Table 1: Effect of Copper Source on CuAAC Reaction Yield
| Copper Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | 1 | Cyrene™ | 30 | 0.5 | ~99 |
| CuBr | 1 | Cyrene™ | 30 | 0.5 | <20 |
| CuCl | 1 | Cyrene™ | 30 | 0.5 | <10 |
| Cu₂O | 1 | Cyrene™ | 30 | 0.5 | <10 |
| CuO | 1 | Cyrene™ | 30 | 0.5 | <10 |
| CuSO₄ | 1 | Cyrene™ | 30 | 0.5 | ~20 |
Data is for the reaction of benzyl azide with phenylacetylene and is presented as a proxy for this compound reactions.
Table 2: Effect of Solvent on CuAAC Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyrene™ | 30 | 4 | >95 |
| γ-valerolactone (GVL) | 30 | 4 | >95 |
| Dichloromethane (DCM) | 30 | 4 | ~60 |
| 1,4-Dioxane | 30 | 4 | ~60 |
| N,N-dimethylformamide (DMF) | 30 | 4 | <20 |
| Dimethyl sulfoxide (DMSO) | 30 | 4 | <20 |
Data is for the reaction of benzyl azide with phenylacetylene using CuI as the catalyst and is presented as a proxy for this compound reactions.
Table 3: Effect of Water Content in Cyrene™ on CuAAC Reaction Yield
| Water Content (wt %) | Temperature (°C) | Time (h) | Yield (%) |
| 0.05 | 30 | 1 | ~98 |
| 1.0 | 30 | 1 | ~97 |
| 2.0 | 30 | 1 | ~96 |
| 3.0 | 30 | 1 | ~95 |
Data is for the reaction of benzyl azide with phenylacetylene using CuI as the catalyst and is presented as a proxy for this compound reactions. It is recommended to keep water content below 1% for optimal results in organic solvents.
Experimental Protocol for CuAAC Reaction
This protocol is a general guideline for the CuAAC reaction of this compound with a terminal alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (if using CuSO₄)
-
Triethylamine (Et₃N) or a copper(I)-stabilizing ligand (e.g., TBTA, THPTA)
-
Solvent (e.g., Cyrene™, GVL, or a mixture of water and a co-solvent like t-BuOH)
-
Reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne-containing molecule (1.0 eq), this compound (1.0-1.2 eq), and triethylamine (0.1 eq) or a suitable ligand in the chosen solvent.
-
Degas the solution by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes to prevent oxidation of the Cu(I) catalyst.
-
If using a Cu(II) salt, prepare a fresh solution of sodium ascorbate (1-5 eq) and add it to the reaction mixture.
-
Add the copper catalyst. If using CuI (0.01-0.1 eq), add it directly. If using a Cu(II) salt (0.01-0.1 eq), add it after the sodium ascorbate.
-
Stir the reaction mixture at room temperature or with gentle heating (30-50°C). While many click reactions proceed at room temperature, gentle heating can sometimes improve the reaction rate and yield.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or by exposing the reaction to air.
-
Extract the product using a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO or BCN, to react with an azide. This reaction is highly biocompatible and is often used for in vivo applications due to the absence of a toxic metal catalyst.
Optimizing SPAAC Reaction Conditions
The primary driver for SPAAC is the ring strain of the cyclooctyne. The reaction rate is dependent on the specific cyclooctyne used. Generally, these reactions are performed under mild conditions.
Experimental Protocol for SPAAC Reaction
This protocol provides a general method for the SPAAC reaction of this compound with a strained alkyne-functionalized molecule.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN) functionalized molecule
-
Solvent (e.g., DMSO, water, or a biological buffer like PBS)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the strained alkyne-functionalized molecule (1.0 eq) in the chosen solvent.
-
Add this compound (1.0-1.5 eq) to the solution. The stoichiometry may need to be optimized for specific applications.
-
Incubate the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by an appropriate analytical method such as LC-MS or NMR.
-
Once the reaction is complete, the product can be purified by a suitable method, such as High-Performance Liquid Chromatography (HPLC) for small molecules or dialysis/size-exclusion chromatography for biomolecules.
Safety Precautions
Benzyl azide, like other low molecular weight organic azides, is a potentially explosive compound and should be handled with care. It is sensitive to heat and light and should be stored in a cool, dark place. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
References
Application Notes and Protocols for Benzyl-PEG2-Azide in the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Benzyl-PEG2-Azide is a versatile, hydrophilic linker that has gained prominence in ADC development. Its azide functionality allows for a highly specific and efficient "click chemistry" conjugation to an alkyne-modified payload, while the short polyethylene glycol (PEG) chain enhances solubility and can improve the overall properties of the ADC.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.
Core Principles of this compound in ADCs
This compound serves as a bridge between the antibody and a cytotoxic drug. Its application in ADC development revolves around a two-step process:
-
Antibody Modification: The monoclonal antibody is first functionalized with a reactive group that can be conjugated with the this compound linker. A common approach involves the introduction of an alkyne group onto the antibody.
-
Click Chemistry Conjugation: The azide group on the this compound linker is then covalently attached to an alkyne-modified cytotoxic payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3][4] This forms a stable triazole linkage.
The hydrophilic PEG spacer can help to mitigate aggregation often seen with hydrophobic payloads and can improve the pharmacokinetic profile of the resulting ADC.[5]
Experimental Workflow and Protocols
The development of an ADC using this compound involves a systematic workflow from antibody modification to final product characterization and evaluation.
Protocol 1: Antibody-Payload Conjugation via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified payload to an antibody functionalized with this compound.
Materials:
-
Antibody-Benzyl-PEG2-Azide conjugate
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO4 in water.
-
Prepare a 200 mM solution of THPTA ligand in water.
-
Prepare a freshly made 1 M solution of sodium ascorbate in water.
-
Dissolve the alkyne-modified payload in DMSO to a stock concentration of 10-20 mM.
-
-
Copper(I) Catalyst Preparation:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody-Benzyl-PEG2-Azide conjugate with the alkyne-modified payload. The molar ratio of payload to antibody typically ranges from 4:1 to 10:1.
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different peaks correspond to antibody species with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different drug concentrations to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Presentation
The following tables present representative data for an ADC constructed using a PEG linker and a cytotoxic payload, illustrating the expected outcomes from the characterization and in vitro assays.
Table 1: Representative Characterization of a this compound ADC
| Parameter | Method | Representative Value |
| Average DAR | HIC-HPLC / LC-MS | 3.8 |
| Purity | SEC-HPLC | >95% monomer |
| Aggregation | SEC-HPLC | <5% |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | Treatment | IC50 (ng/mL) |
| SK-BR-3 | High | ADC | 25 |
| BT-474 | High | ADC | 40 |
| MDA-MB-468 | Negative | ADC | >10,000 |
| SK-BR-3 | High | Unconjugated Antibody | >10,000 |
| SK-BR-3 | N/A | Free Payload | 0.8 |
Table 3: Representative Plasma Stability Data
| Time Point | % Intact ADC Remaining |
| 0 hours | 100 |
| 24 hours | >98% |
| 72 hours | >95% |
| 168 hours (7 days) | >90% |
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC is a multi-step process that leads to the targeted killing of cancer cells.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
Solid-Phase Synthesis of PROTACs with Azide Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing azide intermediates. This methodology offers a versatile and efficient approach for the rapid generation of PROTAC libraries for targeted protein degradation studies.
Introduction
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). They consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The solid-phase synthesis approach, particularly with the use of azide intermediates, simplifies the purification process and allows for modular and divergent synthesis strategies, accelerating the optimization of PROTAC structure and function.[1][2][3] The azide group serves as a versatile chemical handle, enabling various conjugation chemistries to attach the POI ligand, including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[4][5]
Principle of the Method
The solid-phase synthesis of PROTACs with azide intermediates involves the immobilization of a building block, typically the E3 ligase ligand connected to a linker terminating in an azide group, onto a solid support (resin). This resin-bound azide intermediate then serves as a versatile anchor for the subsequent attachment of the POI ligand. This strategy allows for the easy removal of excess reagents and byproducts by simple washing steps, streamlining the synthesis and purification process. A variety of chemical transformations can be performed on the azide group to create the final PROTAC, including:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific reaction between the azide and a terminal alkyne-functionalized POI ligand to form a stable triazole linkage.
-
Staudinger Reduction and Amide/Urea Formation: The azide can be reduced to an amine, which can then be coupled with a carboxylic acid-functionalized POI ligand to form an amide bond, or reacted with an isocyanate to form a urea linkage.
This modular approach facilitates the rapid synthesis of a library of PROTACs with diverse linkers and POI ligands for structure-activity relationship (SAR) studies.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the general mechanism of action.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a pomalidomide-based E3 ligase ligand and an azide intermediate.
Materials and Reagents
-
Aminomethyl polystyrene resin
-
Pomalidomide derivative (e.g., 4-aminopomalidomide)
-
Azido-linker (e.g., 3-azidopropanoic acid)
-
Coupling reagents (e.g., HATU, HOBt, DIC, HBTU)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for cleavage
-
POI ligand with a suitable functional group (e.g., alkyne-JQ1 for CuAAC, carboxylic acid-JQ1 for amidation)
-
Copper(I) source for CuAAC (e.g., CuI)
-
Reducing agent for Staudinger reduction (e.g., PPh3)
Protocol 1: Synthesis of Resin-Bound Azide Intermediate
This protocol describes the preparation of the solid support with the E3 ligase ligand and the azide-terminated linker.
Caption: Workflow for the synthesis of the resin-bound azide intermediate.
Procedure:
-
Swell aminomethyl polystyrene resin in a 1:1 mixture of DMF and DCM for 30 minutes.
-
Drain the solvent and wash the resin with DMF.
-
Dissolve the azido-linker (e.g., 3-azidopropanoic acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve the pomalidomide derivative (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the solution to the resin and shake at room temperature overnight.
-
Wash the resin extensively with DMF and DCM.
-
Dry the resin under vacuum to obtain the resin-bound azide intermediate.
Protocol 2: On-Resin PROTAC Synthesis via CuAAC
This protocol details the "click" reaction to form a triazole-linked PROTAC.
Procedure:
-
Swell the resin-bound azide intermediate in DMF.
-
Add the alkyne-functionalized POI ligand (e.g., alkyne-JQ1, 5 equivalents) and CuI (0.5 equivalents) to the resin suspension.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours.
-
Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude product by preparative HPLC.
Protocol 3: On-Resin PROTAC Synthesis via Staudinger Reduction and Amidation
This protocol describes the formation of an amide-linked PROTAC.
Procedure:
-
Swell the resin-bound azide intermediate in a mixture of THF and water.
-
Add triphenylphosphine (PPh₃, 10 equivalents) and heat the mixture at 50°C for 4 hours to reduce the azide to an amine.
-
Wash the resin thoroughly with THF, DCM, and DMF.
-
Swell the resulting amine-functionalized resin in DMF.
-
Add the carboxylic acid-functionalized POI ligand (e.g., JQ1-acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents).
-
Shake the reaction mixture at room temperature for 4 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
Cleave and purify the PROTAC as described in Protocol 2.
Data Presentation
The following tables summarize representative quantitative data for solid-phase synthesized PROTACs targeting BRD4.
Table 1: Purity and Yield of Synthesized BRD4 PROTACs
| PROTAC ID | Linkage Type | Synthesis Method | Purity (%) | Overall Yield (%) |
| PROTAC-Tz-1 | Triazole | CuAAC | >95 | 15-25 |
| PROTAC-Am-1 | Amide | Staudinger/Amidation | >95 | 10-20 |
Table 2: In Vitro Degradation Activity of BRD4 PROTACs
| PROTAC ID | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-Tz-1 | HEK293T | 15 | >90 |
| PROTAC-Am-1 | HEK293T | 25 | >85 |
| JQ1 (inhibitor) | HEK293T | - | No degradation |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Logical Relationship of Experimental Components
The following diagram illustrates the logical connections between the key components of the solid-phase synthesis strategy.
Caption: Logical relationship of components in solid-phase PROTAC synthesis.
Conclusion
The solid-phase synthesis of PROTACs using azide intermediates provides a powerful and flexible platform for the rapid development of targeted protein degraders. The modularity of this approach allows for the efficient exploration of different linkers and POI ligands, facilitating the optimization of PROTAC potency and selectivity. The detailed protocols and workflows presented in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Situ Click Chemistry with Benzyl-PEG2-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction: In situ click chemistry is a powerful target-guided synthesis strategy employed in drug discovery and chemical biology.[1] This approach utilizes a biological target, such as a protein or enzyme, to catalyze the formation of a high-affinity ligand from a pool of smaller, reactive fragments.[1][2] The target effectively acts as a template, bringing a specific azide and an alkyne fragment into close proximity and the correct orientation for a click reaction to occur, leading to the synthesis of a potent inhibitor.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this technique, known for its high efficiency, selectivity, and biocompatibility.[3]
Benzyl-PEG2-Azide is a versatile reagent for in situ click chemistry. It features a benzyl group that can be a key binding motif, a flexible and hydrophilic PEG2 linker that can improve solubility and pharmacokinetic properties, and a terminal azide group for the click reaction. This reagent can be used to probe the binding site of a target protein and, in combination with a library of alkyne-containing fragments, to assemble novel inhibitors directly within the biological environment.
These application notes provide detailed protocols for performing in situ click chemistry experiments using this compound, along with quantitative data to guide experimental design and visualizations of the underlying principles and workflows.
Quantitative Data Summary
The efficiency of in situ click chemistry is dependent on the reaction conditions and the specific binding fragments. The following tables provide representative quantitative data for reaction components and yields for benzyl azide reactions.
Table 1: Typical Reagent Concentrations for In Situ Click Chemistry This table outlines the typical final concentrations for key reagents in an in situ click chemistry experiment. Concentrations may require optimization depending on the specific biological target and binding fragments.
| Reagent | Final Concentration | Purpose |
| Target Protein | 1 - 25 µM | Template for the reaction |
| This compound | 100 - 500 µM | Azide-containing fragment |
| Alkyne Fragment | 100 - 500 µM | Alkyne-containing fragment |
| Copper (II) Sulfate (CuSO₄) | 20 - 50 µM | Copper catalyst source |
| Ligand (THPTA or TBTA) | 100 - 250 µM | Stabilizes the Cu(I) catalyst |
| Sodium Ascorbate | 300 - 1000 µM | Reducing agent to generate Cu(I) in situ |
| Buffer (e.g., PBS, pH 7.4) | To Final Volume | Maintain physiological pH |
| DMSO | < 5% (v/v) | Solvent for fragments |
Table 2: Representative Yields for Copper-Catalyzed Click Reaction of Benzyl Azide with Various Terminal Alkynes The following data, adapted from studies on benzyl azide, illustrates the expected reaction efficiency with different alkyne partners under optimized conditions. Yields are typically high for this robust reaction.
| Entry | Alkyne Partner | Product Yield (%) |
| 1 | Phenylacetylene | >95 |
| 2 | 1-Ethynyl-4-methylbenzene | >95 |
| 3 | 1-Ethynyl-4-methoxybenzene | >95 |
| 4 | 1-Chloro-4-ethynylbenzene | >95 |
| 5 | Propargyl alcohol | >95 |
| 6 | 1-Heptyne | >95 |
(Data is representative for benzyl azide reactions and serves as a guideline for this compound.)
Visualizations: Principles and Workflows
Diagram 1: Principle of In Situ Click Chemistry
Caption: Target-guided synthesis of an inhibitor via in situ click chemistry.
Diagram 2: Experimental Workflow for Inhibitor Discovery
Caption: Workflow for identifying inhibitors using in situ click chemistry.
Diagram 3: Hypothetical Kinase Signaling Pathway Inhibition
Caption: Inhibition of a target kinase within a signaling pathway.
Experimental Protocols
Protocol 1: In Situ Click Chemistry for Inhibitor Identification
This protocol describes a general method for screening an alkyne fragment library against a target protein with this compound to identify potential inhibitors.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (stock solution in DMSO)
-
Alkyne fragment library (individual stock solutions in DMSO)
-
Copper (II) Sulfate (CuSO₄) (aqueous stock solution, e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (aqueous stock solution, e.g., 100 mM)
-
Sodium L-ascorbate (freshly prepared aqueous stock solution, e.g., 300 mM)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
HPLC or LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components. Prepare a control reaction without the target protein to measure the background (non-templated) reaction rate.
-
Target protein (to a final concentration of 2-25 µM).
-
This compound (to a final concentration of 200 µM).
-
Alkyne fragment (to a final concentration of 200 µM).
-
Reaction buffer to bring the mixture to 90% of the final volume.
-
Gently mix and incubate for 10-15 minutes at room temperature to allow for binding.
-
-
Catalyst Preparation: In a separate tube, pre-complex the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Initiation of Click Reaction:
-
Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture (final CuSO₄ concentration of ~20-50 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of ~300-500 µM).
-
Vortex briefly to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1 to 24 hours. The optimal time should be determined empirically. Protect the reaction from light.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of quenching solution (0.1% TFA).
-
Analyze the formation of the triazole product by HPLC or LC-MS. Compare the product peak in the presence and absence of the target protein. A significantly larger peak in the presence of the protein indicates a successful in situ "click" event.
-
Protocol 2: Labeling of Cellular Proteins in Lysate
This protocol provides a method for labeling alkyne-modified proteins in a cell lysate using this compound, for example, after metabolic labeling with an alkyne-containing amino acid.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound (10 mM stock in DMSO)
-
PBS buffer (pH 7.4)
-
Catalyst system as described in Protocol 1 (CuSO₄, THPTA, Sodium Ascorbate)
Procedure:
-
Prepare Reaction Mixture: In a 1.5 mL microfuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
2 µL of 10 mM this compound stock solution (final concentration ~100 µM).
-
Vortex briefly to mix.
-
-
Add Catalyst Components:
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiate Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to start the reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Downstream Analysis: The proteins in the lysate are now click-labeled with the Benzyl-PEG2 moiety and are ready for downstream applications, such as enrichment, SDS-PAGE analysis, or mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl-PEG2-Azide Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Benzyl-PEG2-Azide conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.
Question: Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction slow or yielding no product?
Answer: Low or no product formation in a CuAAC reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). If you are using a Copper(II) salt, such as CuSO₄, it is crucial to add a reducing agent like sodium ascorbate to generate Cu(I) in situ[1][2]. The Cu(I) catalyst is sensitive to oxygen, so performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent its oxidation to the inactive Cu(II) state[1][3]. The choice of copper salt can also be critical, with Copper(I) iodide (CuI) sometimes providing superior results[1].
-
Reagent Quality: Ensure the purity of your this compound and the alkyne. Impurities in the alkyne can poison the catalyst. Benzyl azide itself can be sensitive to heat and light, and improper storage may lead to degradation.
-
Reaction Conditions:
-
Solvent: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents are commonly used for CuAAC. Studies have shown that biomass-derived solvents like Cyrene™ can lead to higher yields compared to traditional solvents like DMF or DMSO. The solubility of all components, including the catalyst, is crucial for a homogeneous reaction mixture.
-
Temperature: While many "click" reactions proceed efficiently at room temperature, gentle heating (e.g., 30-50°C) can sometimes improve reaction rates and yields. However, be aware that higher temperatures can promote the uncatalyzed thermal Huisgen cycloaddition, which may result in a mixture of regioisomers.
-
pH: For bioconjugation reactions in aqueous buffers, a pH range of 7-9 is commonly employed. Higher pH can increase the rate of amine acylation if using an NHS ester for azide introduction, but also increases the rate of hydrolysis of the ester.
-
Question: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is not going to completion. What are the possible causes?
Answer: Incomplete SPAAC reactions can be due to several factors:
-
Steric Hindrance: The accessibility of the azide and the strained alkyne (e.g., DBCO or BCN) is critical. If either group is sterically hindered within the molecule, the reaction rate can be significantly reduced.
-
Reagent Stability: While generally stable, strained alkynes can degrade over time, especially with exposure to certain conditions. Ensure you are using high-quality, properly stored reagents. DBCO functional groups can lose reactivity over time due to oxidation and hydration.
-
Side Reactions: In the context of protein labeling, BCN can sometimes react with thiols. The addition of β-mercaptoethanol (β-ME) can help suppress this side reaction.
-
Concentration: SPAAC is a second-order reaction, meaning the rate is dependent on the concentration of both the azide and the alkyne. If the concentrations are too low, the reaction will be slow.
Question: I am observing a mixture of 1,4- and 1,5-regioisomers in my product. How can I control the regioselectivity?
Answer: The regioselectivity of the azide-alkyne cycloaddition is determined by the reaction mechanism:
-
1,4-Regioisomer: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction exclusively produces the 1,4-disubstituted-1,2,3-triazole. To favor this isomer, ensure your copper catalyst is active and consider running the reaction at a lower temperature to suppress the thermal reaction.
-
1,5-Regioisomer: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-disubstituted-1,2,3-triazole. Use of a suitable ruthenium catalyst, such as Cp*RuCl-based complexes, is necessary for this outcome.
-
Mixture of Isomers: The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which occurs at elevated temperatures, typically produces a mixture of both 1,4- and 1,5-regioisomers.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzyl Azide Conjugation
| Catalyst System | Alkyne | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Regioselectivity |
| Copper-Catalyzed (CuAAC) | |||||||
| CuI | Phenylacetylene | 1 mol% | Cyrene™ | 30 | 12 h | 96 | 1,4-disubstituted |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Phenylacetylene | 0.5 mol% | Neat | Room Temp | 5 min | >99 | 1,4-disubstituted |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Phenylacetylene | 50 ppm | Neat | Room Temp | 24 h | 96 | 1,4-disubstituted |
| CuO Nanowires | Various terminal alkynes | - | Water | 80 | 1-3 h | 85-98 | 1,4-disubstituted |
| Ruthenium-Catalyzed (RuAAC) | |||||||
| CpRuCl(COD) | Phenylacetylene | 1 mol% | 1,2-Dichloroethane | 45 | 30 min | - | 1,5-disubstituted |
| CpRuCl(PPh₃)₂ | Internal Alkynes | 10 mol% | Benzene (reflux) | 80 | 2.5-40 h | Good | Varies |
Data compiled from multiple sources.
Table 2: Reaction Kinetics of Benzyl Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reaction Type | Reactant Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent/Conditions |
| SPAAC | BCN | ~0.14 | CD₃CN/D₂O (3:1) |
| SPAAC | DBCO | - | Aqueous Buffer |
Note: The yields for SPAAC are typically quantitative but are often reported as second-order rate constants due to the bimolecular nature of the reaction. For BCN with benzyl azide, the rate constant is approximately 0.14 M⁻¹s⁻¹ in CD₃CN/D₂O (3:1).
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate
-
Suitable solvent (e.g., Cyrene™, DMSO, THF/water mixture)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
If using CuSO₄, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in the reaction solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Under an inert atmosphere, add the copper catalyst. If using CuI, add it directly (1-5 mol%). If using CuSO₄ (1-5 mol%), add it to the reaction mixture followed by the sodium ascorbate solution.
-
Stir the reaction at the desired temperature (room temperature to 50°C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the work-up procedure will depend on the nature of the product and the solvent used. A common work-up involves quenching the reaction with a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN) functionalized molecule
-
Suitable solvent or buffer (e.g., PBS, DMSO)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the appropriate solvent or buffer.
-
Add this compound to the solution. A slight molar excess (1.1-1.5 eq) of one reagent may be used to drive the reaction to completion.
-
Incubate the reaction at the desired temperature (typically room temperature or 37°C for biological samples). Reaction times can vary from minutes to several hours depending on the reactivity of the strained alkyne and the concentration of the reactants.
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC, or SDS-PAGE for biomolecules).
-
Purify the conjugated product to remove any unreacted starting materials. The purification method will depend on the properties of the final conjugate (e.g., size-exclusion chromatography, dialysis).
Visualizations
References
Technical Support Center: Improving the Efficiency of Benzyl-PEG2-Azide Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of bioconjugation reactions involving Benzyl-PEG2-Azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioconjugation reactions for this compound?
A1: this compound is a versatile reagent primarily used in two types of "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to conjugate the azide group of this compound with a terminal alkyne-functionalized molecule, forming a stable triazole linkage.[1] This method is known for its high efficiency and rapid reaction rates.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a simple alkyne.[2][3] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[4]
Q2: My CuAAC reaction is showing low or no yield. What are the common causes?
A2: Low yields in CuAAC reactions can stem from several factors:
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Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[]
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Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), an insufficient amount of the reducing agent (e.g., sodium ascorbate) will result in a low concentration of the active catalyst.
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Ligand Issues: In aqueous buffers, a stabilizing ligand such as THPTA or TBTA is crucial to prevent copper precipitation and enhance catalytic activity.
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Impure Reagents: Impurities in your alkyne-containing biomolecule or the this compound can poison the catalyst.
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Suboptimal pH: The reaction is typically most efficient in a pH range of 7-9.
Q3: Is SPAAC always the better choice for biological applications due to the absence of copper?
A3: While SPAAC is generally preferred for in vivo applications due to the cytotoxicity of copper, the choice depends on the specific experimental context. CuAAC can be suitable for in vitro conjugations where the final product can be purified to remove residual copper. The key trade-off is between the faster reaction kinetics of CuAAC and the superior biocompatibility of SPAAC.
Q4: I'm observing a green or blue tint in my purified product after a CuAAC reaction. What does this mean?
A4: A green or blue coloration is a common indicator of residual copper contamination, often from Cu(II) species formed during the reaction or workup. Simple aqueous washes may not be sufficient to remove all copper complexes. Using a chelating agent like EDTA in the aqueous wash is more effective.
Q5: What are the safety precautions for handling this compound?
A5: Like other low molecular weight organic azides, this compound is potentially explosive and sensitive to heat and light. It should be stored away from heat sources and light and handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is also incompatible with strong acids and reducing agents.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| (CuAAC) Inactive Copper Catalyst | 1. Degas all buffers and solutions to remove dissolved oxygen. 2. Prepare the sodium ascorbate solution fresh just before use. 3. Ensure the use of a copper-stabilizing ligand (e.g., THPTA for aqueous solutions). |
| (SPAAC) Steric Hindrance | 1. Ensure the azide and cyclooctyne groups are readily accessible and not buried within the biomolecule's structure. 2. Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive moiety. |
| Incorrect Stoichiometry | 1. Optimize the molar ratio of this compound to your alkyne/cyclooctyne-modified molecule. A 2-4 molar excess of the smaller molecule is often recommended. |
| Hydrolysis of Reagents | 1. For reactions involving NHS esters to introduce the azide or alkyne, maintain a pH between 7-9 to balance the reaction rate against hydrolysis. |
| Poor Solubility | 1. If your biomolecule or payload is not fully soluble, consider adding a small percentage of a biocompatible organic co-solvent like DMSO or DMF (typically <10%). |
Issue 2: Side Reactions and Byproducts
| Possible Cause | Troubleshooting Steps |
| (CuAAC) Alkyne Homodimerization | 1. This can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) or that sufficient reducing agent is present. |
| (SPAAC) Isomerization of Cyclooctyne | 1. Some highly strained cyclooctynes can be prone to isomerization to less reactive forms. Store cyclooctyne reagents as recommended by the manufacturer and use them promptly after preparation in solution. |
| Reaction with Other Functional Groups | 1. Click chemistry is highly bioorthogonal, but ensure no unintended reactive groups are present on your biomolecules. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| (CuAAC) Residual Copper Catalyst | 1. Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M). 2. Use a solid-phase scavenger resin designed to bind copper. |
| Unreacted Reagents | 1. Use size-exclusion chromatography (SEC) or dialysis to separate the larger bioconjugate from smaller, unreacted this compound or payload molecules. 2. For smaller conjugates, reverse-phase HPLC can be an effective purification method. |
| Product Aggregation | 1. Optimize buffer conditions (pH, ionic strength) to maintain the solubility of the final conjugate. 2. The inclusion of a PEG linker, such as in this compound, often helps to improve the solubility of the conjugate. |
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher |
| Reaction Kinetics | Generally faster | Slower, but can be accelerated with more strained cyclooctynes |
| Typical Reaction Time | 30-60 minutes | 2-24 hours |
| Reagents | Terminal Alkyne, Azide, Cu(I) source, Reducing Agent, Ligand | Strained Cyclooctyne (e.g., DBCO, BCN), Azide |
| Primary Application | In vitro conjugation, material science | In vivo and in vitro conjugation, live-cell imaging |
Note: Reaction times are estimates and can vary significantly based on reactant concentrations, temperature, and specific biomolecules involved.
Table 2: Effect of Copper Catalyst Loading on CuAAC Reaction
| Catalyst Loading (mol%) | Relative Reaction Rate | Potential Issues |
| < 1 mol% | Slower | Reaction may not go to completion. |
| 1-5 mol% | Optimal | Good balance of reaction rate and catalyst load. |
| > 5 mol% | No significant rate increase | Increased risk of side reactions and difficulty in purification. |
Data extrapolated from studies on the effect of catalyst concentration on CuAAC kinetics.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a general guideline for conjugating an alkyne-modified protein with this compound.
1. Preparation of Stock Solutions: a. Prepare a 100 mM solution of Copper(II) Sulfate (CuSO₄) in deionized water. b. Prepare a 200 mM solution of the ligand THPTA in deionized water. c. Prepare a 100 mM solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh. d. Dissolve the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. e. Dissolve this compound in DMSO or DMF to a concentration of 10-50 mM.
2. Catalyst Complex Formation: a. In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. b. Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-ligand complex.
3. Conjugation Reaction: a. To the alkyne-modified protein solution, add the desired molar excess of the this compound solution (typically 5-20 fold excess). b. Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 50-250 µM is often effective. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM). d. Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
4. Purification: a. Purify the resulting bioconjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst. b. Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm conjugation.
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol provides a general guideline for conjugating an azide-modified antibody with a DBCO-functionalized molecule. This compound would be used to functionalize the antibody in a prior step.
1. Preparation of Reagents: a. Buffer exchange the azide-functionalized antibody into PBS (pH 7.4) using a desalting column to a final concentration of 5-10 mg/mL. b. Prepare a 10-20 mM stock solution of the DBCO-functionalized molecule in DMSO.
2. Conjugation Reaction: a. To the azide-functionalized antibody solution, add a 3-10 fold molar excess of the DBCO-functionalized molecule stock solution. b. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability. c. Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 2-4 hours with gentle agitation.
3. Purification: a. Remove the excess unreacted DBCO-functionalized molecule using a desalting column or size-exclusion chromatography equilibrated with PBS. b. Concentrate the purified antibody-drug conjugate (ADC) using an appropriate molecular weight cutoff (MWCO) centrifugal filter. c. Characterize the final conjugate by UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) and purity.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
Addressing solubility issues of Benzyl-PEG2-Azide conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Benzyl-PEG2-Azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains a benzyl group, a short polyethylene glycol (PEG2) spacer, and a terminal azide group. The PEG spacer enhances the solubility of the molecule to which it is attached.[1][][3][4] Its primary applications are in bioconjugation, particularly in "click chemistry" reactions where the azide group reacts with an alkyne to form a stable triazole linkage.[5] It is also commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the general solubility properties of this compound?
A2: The PEG2 linker is intended to increase the aqueous solubility of the conjugate. However, the presence of the benzyl group can still impart some hydrophobic character. Generally, this compound is soluble in many common organic solvents and has some solubility in aqueous solutions, which can be influenced by pH and the presence of co-solvents.
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to store it at -20°C. Stock solutions should also be stored at low temperatures (-20°C or -80°C) and used within a month if stored at -20°C, or within six months if stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, this compound contains an azide functional group. Organic azides can be energetic and potentially explosive, especially at elevated temperatures or when in contact with certain metals. Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid contact with strong acids or reducing agents.
Troubleshooting Guide: Solubility Issues
Problem: My this compound conjugate has precipitated out of solution.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
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Verify Solvent Compatibility:
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Question: Are you using a suitable solvent?
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Action: Consult the solubility data table below. This compound has good solubility in polar aprotic solvents like DMSO and DMF. If you are working in an aqueous buffer, consider adding a water-miscible organic co-solvent to improve solubility.
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Check Concentration:
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Question: Is your solution too concentrated?
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Action: Try diluting your sample. Even in a good solvent, solubility limits can be exceeded.
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Optimize Temperature:
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Question: Could temperature be a factor?
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Action: Gentle warming can sometimes help to redissolve a precipitated conjugate. However, be cautious as excessive heat can lead to degradation, especially with azide-containing compounds.
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Evaluate pH in Aqueous Solutions:
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Question: If using an aqueous buffer, is the pH optimal?
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Action: The solubility of your final conjugate may be pH-dependent, especially if it is conjugated to a molecule with ionizable groups. Experiment with adjusting the pH of your buffer.
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Improve Dissolution Technique:
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Question: Was the initial dissolution incomplete?
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Action: Use of a vortex mixer or sonication can aid in the complete dissolution of the compound. Ensure that you allow sufficient time for the compound to dissolve fully.
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Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating the polar PEG and azide groups, as well as the benzyl group. |
| Alcohols | Methanol, Ethanol | Soluble | The polar nature of alcohols can interact favorably with the PEG chain. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds with moderate polarity. |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF is a less polar solvent, but can still solvate the molecule. |
| Aqueous | Water, PBS | Sparingly Soluble | The PEG chain improves water solubility, but the benzyl group limits it. Solubility can be enhanced with co-solvents. |
Table 2: Quantitative Solubility of this compound in DMSO
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (451.96 mM) | Experimental |
| Data from MedChemExpress product information. |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol allows for the determination of the solubility of this compound in a specific solvent.
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Preparation of Saturated Solution:
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Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
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Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Sample Collection and Analysis:
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After the incubation period, allow the vial to stand undisturbed for the excess solid to settle.
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Carefully withdraw a known volume of the supernatant.
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Analyze the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (a calibration curve will be required).
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Calculation:
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Calculate the solubility in the desired units (e.g., mg/mL or mM) based on the measured concentration.
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Protocol 2: Click Chemistry Reaction with this compound
This protocol provides a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: General workflow for a CuAAC click chemistry reaction.
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Reagent Preparation:
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Dissolve your alkyne-containing molecule and a molar excess of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
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Catalyst Preparation:
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In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ with a stabilizing ligand (e.g., THPTA for aqueous reactions or TBTA for organic solvents).
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Reaction:
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Add the catalyst solution to the mixture of the alkyne and azide.
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Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.
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Incubation and Monitoring:
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Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.
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Purification:
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Once the reaction is complete, purify the resulting conjugate using an appropriate method, such as column chromatography or HPLC.
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Protocol 3: PROTAC Synthesis using this compound Linker
This protocol outlines a general workflow for synthesizing a PROTAC where this compound is used to link a warhead (targeting the protein of interest) and an E3 ligase ligand. This example assumes the warhead contains an alkyne and the E3 ligase ligand is attached to the benzyl end of the linker.
Caption: Workflow for PROTAC synthesis using this compound.
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Synthesis of Ligand-Linker Intermediate:
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Couple the E3 ligase ligand to the benzyl end of a precursor to this compound (e.g., Benzyl-PEG2-OH, which is then converted to an azide). This typically involves standard coupling chemistries.
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Purification:
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Purify the resulting E3 ligase ligand-linker-azide intermediate using column chromatography or HPLC.
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Click Chemistry Reaction:
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Perform a CuAAC reaction as described in Protocol 2 to couple the alkyne-functionalized warhead to the azide terminus of the purified intermediate.
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Final Purification:
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Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
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Characterization:
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Confirm the identity and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
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References
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their CuAAC experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your CuAAC reactions.
Issue 1: Low or No Product Yield
A consistently low or non-existent yield of your desired triazole product is one of the most frequent issues. Several factors can contribute to this problem.
Question: My CuAAC reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in CuAAC reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Recommended Solutions:
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Inactive Copper Catalyst: The catalytically active species is Cu(I). If you are using a Cu(II) source (e.g., CuSO₄), it must be efficiently reduced to Cu(I) in situ.[1] Conversely, Cu(I) is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[2][3]
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Solution:
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Use a fresh stock of your copper source, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[2] Prepare the sodium ascorbate solution immediately before use as it can degrade over time.[4]
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Consider using a direct Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr), particularly in organic solvents, but be mindful of its sensitivity to oxidation.
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To prevent oxidation, deoxygenate your reaction mixture and solvents by bubbling with an inert gas like nitrogen or argon, especially for slow reactions or when using low catalyst concentrations.
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Insufficient or Inappropriate Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing the reaction rate.
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Solution:
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Ensure the correct molar ratio of ligand to copper is used. For water-soluble ligands like THPTA, a 2:1 or even a 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst.
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Choose a ligand appropriate for your solvent system. THPTA is a good choice for aqueous reactions, while TBTA is commonly used in organic solvents.
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Degraded Reactants: The stability of your azide and alkyne starting materials is critical.
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Solution:
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Check the purity of your azide and alkyne. Purify them if necessary.
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Store azides protected from light, as they can be light-sensitive.
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Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, it may not be optimal in practice.
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Solution:
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Using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.
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Suboptimal Reaction Conditions: Factors like solvent, pH, temperature, and reaction time can significantly impact the reaction outcome.
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Solution:
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Solvent: Ensure your reactants are soluble in the chosen solvent system. For poorly soluble compounds, using co-solvents like DMSO, DMF, or t-BuOH with water can be beneficial.
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pH: The optimal pH for CuAAC reactions is typically between 4 and 12. For bioconjugations, a pH range of 6.5 to 8.0 is a good starting point. Avoid Tris buffers, as they can chelate copper.
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Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields for sluggish reactions. However, be cautious as this can also promote side reactions.
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Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time, which can range from a few minutes to several hours.
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Presence of Interfering Substances: Certain functional groups or additives can interfere with the catalyst.
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Solution:
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Thiols (e.g., from DTT or cysteine residues) can bind to the copper catalyst. If present, they should be removed before the reaction, for instance, by dialysis or buffer exchange.
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Other metal chelators in your sample or buffer can also sequester the copper catalyst.
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Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield CuAAC reactions.
Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Question: I am observing side products in my CuAAC reaction. What are they and how can I minimize their formation?
Answer:
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, often referred to as Glaser coupling, which leads to the formation of a diyne byproduct. This occurs when the Cu(I) acetylide intermediate is oxidized, typically by oxygen.
Strategies to Minimize Alkyne Homocoupling:
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Thoroughly Degas Solvents: Removing dissolved oxygen from the reaction mixture is critical. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent and reaction mixture.
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Use a Reducing Agent: A sufficient amount of a reducing agent, such as sodium ascorbate, helps to maintain the copper in its active Cu(I) state and reduces any Cu(II) that may form.
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Maintain an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent the re-entry of oxygen.
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Use of a Suitable Ligand: A ligand can help stabilize the copper acetylide intermediate and suppress the formation of side products.
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Control Temperature: Running the reaction at a lower temperature can help to suppress the homocoupling side reaction.
Another potential issue is the formation of byproducts from the degradation of sodium ascorbate, which can react with biomolecules.
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Solution:
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The addition of aminoguanidine can help to intercept reactive carbonyl compounds that are byproducts of ascorbate oxidation.
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Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of running CuAAC reactions.
Q1: Which copper source should I use for my CuAAC reaction?
A1: The most convenient and widely used method is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a reducing agent, most commonly sodium ascorbate. This approach avoids the need to handle potentially unstable Cu(I) salts. Direct Cu(I) sources like CuI or CuBr can also be used, especially in organic solvents, but require more stringent exclusion of oxygen to prevent oxidation.
Q2: What is the role of a ligand in the CuAAC reaction, and which one should I choose?
A2: Ligands play a crucial role in CuAAC by stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate. For reactions in aqueous buffers, especially bioconjugations, a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice. For reactions in organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is commonly used.
Q3: What are the optimal concentrations for the reactants and catalyst?
A3: The optimal concentrations are substrate-dependent. However, typical concentration ranges for bioconjugation reactions are provided in the table below. It is often beneficial to use a slight excess of the less precious reactant to drive the reaction to completion.
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Azide Probe | 10 µM - 1 mM | Use at least a 2-fold excess over the alkyne. |
| Copper(II) Sulfate | 50 - 250 µM | Higher concentrations can sometimes lead to protein precipitation. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Maintain a ligand-to-copper ratio of at least 5:1. |
| Sodium Ascorbate | 1 - 5 mM | Use a fresh solution. |
Q4: How can I purify my product after the CuAAC reaction?
A4: Purification methods depend on the nature of your product. For small molecules, extraction and column chromatography are common. To remove residual copper, the reaction mixture can be washed with a saturated aqueous solution of a chelating agent like EDTA. For biomolecules, techniques such as size-exclusion chromatography (SEC), dialysis, or affinity purification can be used to remove the catalyst and unreacted reagents.
Q5: Can I perform the CuAAC reaction on live cells?
A5: Yes, CuAAC can be used for labeling live cells, but the potential toxicity of the copper catalyst is a major concern. To mitigate this, it is crucial to use a stabilizing ligand like THPTA, which can reduce the bioavailability of toxic Cu(I) ions while maintaining catalytic activity. Using the lowest effective concentration of copper and minimizing the reaction time are also important considerations.
Experimental Protocols
This section provides a general protocol for a typical CuAAC reaction for bioconjugation.
Protocol: General Procedure for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for your specific substrates and application.
1. Preparation of Stock Solutions:
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Alkyne-modified Biomolecule: Prepare a stock solution (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
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Azide-containing Molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent (e.g., DMSO or water).
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Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
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THPTA Ligand: Prepare a 50 mM or 100 mM stock solution in water.
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Sodium Ascorbate: Prepare a 100 mM or 1 M stock solution in water immediately before use.
2. Reaction Setup (Example for a 100 µL final volume):
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In a microcentrifuge tube, combine:
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10 µL of 1 mM Alkyne-modified Biomolecule (final concentration: 100 µM)
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2 µL of 10 mM Azide-containing Molecule (final concentration: 200 µM)
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Buffer to a volume of 87.5 µL.
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In a separate tube, premix the catalyst solution:
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2.5 µL of 20 mM CuSO₄
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5.0 µL of 50 mM THPTA
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Let this mixture stand for 1-2 minutes to allow for complexation.
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Add the 7.5 µL of the premixed catalyst solution to the reaction tube containing the alkyne and azide.
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Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
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Gently mix the reaction by inverting the tube several times or by brief, gentle vortexing.
3. Incubation:
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Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if you are using photosensitive compounds.
4. Monitoring and Work-up:
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The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
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Proceed with purification using a method appropriate for your biomolecule, such as SEC or dialysis, to remove the catalyst and unreacted reagents.
CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
References
Technical Support Center: Purification of Benzyl-PEG2-Azide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for proteins labeled with Benzyl-PEG2-Azide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of purification efficiencies to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound labeled proteins?
A1: The most common and effective methods for purifying PEGylated and azide-labeled proteins include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).[][2] Membrane-based techniques like dialysis and ultrafiltration are also widely used, particularly for removing excess, unreacted labeling reagents.[]
Q2: How does the this compound label affect my protein's behavior during purification?
A2: The this compound label can alter the physicochemical properties of your protein in several ways. The PEG component increases the hydrodynamic radius, which is the basis for separation in SEC.[] The PEG chains can also shield the protein's surface charges, potentially altering its interaction with IEX resins. The benzyl group adds hydrophobicity, which can be exploited in HIC and RPC. The overall effect will depend on the size and properties of your specific protein.
Q3: Can I use affinity chromatography to purify my labeled protein?
A3: Affinity chromatography is a viable option if your protein has a pre-existing affinity tag (e.g., His-tag, GST-tag). The purification would be based on the affinity tag rather than the this compound label itself. However, it's important to ensure that the labeling reaction does not interfere with the tag's binding to the resin.
Q4: How can I remove the unreacted this compound linker after the labeling reaction?
A4: Dialysis or diafiltration/ultrafiltration are the most common and effective methods for removing small molecules like the unreacted this compound linker from your protein sample. Size exclusion chromatography can also be used to separate the labeled protein from the much smaller, unreacted linker.
Q5: What is the best way to assess the purity of my final labeled protein product?
A5: A combination of analytical techniques is recommended to assess purity. SDS-PAGE can show the presence of unlabeled protein and other protein impurities. Size exclusion chromatography (SEC) can be used to detect aggregates and confirm the presence of the PEGylated protein. Mass spectrometry can confirm the successful conjugation of the this compound label to the protein.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of labeled protein | Protein precipitation: The labeling may have altered the protein's solubility. | - Optimize buffer conditions (pH, ionic strength).- Add solubilizing agents like arginine or glycerol. |
| Non-specific binding to the chromatography resin: The labeled protein may be interacting too strongly with the column matrix. | - Adjust buffer conditions (e.g., increase salt concentration in IEX or decrease in HIC).- Try a different type of resin with lower hydrophobicity or charge density. | |
| Protein degradation: Proteases in the sample may be degrading the protein. | - Add protease inhibitors to all buffers. - Keep samples cold throughout the purification process. | |
| Presence of unlabeled protein in the final product | Incomplete labeling reaction: The reaction conditions may not have been optimal. | - Optimize the molar ratio of the this compound linker to the protein.- Increase the reaction time or temperature. |
| Inefficient purification: The chosen purification method may not be adequately separating the labeled from the unlabeled protein. | - Optimize the gradient for IEX, HIC, or RPC to improve resolution.- Combine different purification techniques (e.g., IEX followed by SEC). | |
| Presence of unreacted this compound in the final product | Insufficient removal of small molecules: Dialysis or desalting may not have been performed adequately. | - Increase the dialysis time and the number of buffer changes. - Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).- For desalting columns, ensure the sample volume is appropriate for the column size. |
| Protein aggregation | Instability of the labeled protein: The this compound label may be promoting aggregation. | - Optimize buffer conditions (pH, ionic strength).- Add anti-aggregation agents like arginine or glycerol.- Perform SEC to remove existing aggregates. |
| Inappropriate storage conditions: Repeated freeze-thaw cycles can cause aggregation. | - Store the purified protein in small aliquots at -80°C.- Add a cryoprotectant like glycerol to a final concentration of 20-50%. | |
| Non-specific labeling with click chemistry reagents | Excess free biotin-azide or other reagents: This can lead to high background. | - Optimize the ratio of click chemistry reagents. Ensure ascorbate is in excess of Cu2+. |
| Hydrophobic interactions: Some azide-containing reagents can be hydrophobic and bind non-specifically. | - Consider performing the click reaction before the final purification step to remove excess reagents. |
Quantitative Data Summary
The following table summarizes the typical performance of different purification techniques for PEGylated proteins. The actual values for your this compound labeled protein may vary depending on the specific protein and experimental conditions.
| Purification Technique | Principle of Separation | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | >95 | 70-90 | Good for removing aggregates and unreacted linker; mild conditions. | Limited resolution for species of similar size; not suitable for large sample volumes. |
| Ion Exchange Chromatography (IEX) | Surface charge | >98 | 80-95 | High resolution and capacity; can separate based on the degree of PEGylation. | PEG chains can shield charges, affecting separation; requires optimization of buffer conditions. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >95 | 70-90 | Orthogonal to IEX; can separate based on the position of PEGylation. | High salt concentrations may cause protein precipitation; lower capacity than IEX. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | >99 | 60-80 | High resolution; good for analytical purposes. | Organic solvents can denature proteins; not ideal for large-scale purification. |
| Dialysis / Ultrafiltration | Molecular weight cut-off | N/A (for removing small molecules) | >95 | Simple and effective for buffer exchange and removing unreacted linkers. | Does not separate labeled from unlabeled protein; can be time-consuming. |
Detailed Experimental Protocols
Size Exclusion Chromatography (SEC)
This protocol is designed to separate the this compound labeled protein from aggregates and unreacted linker.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC running buffer at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the SEC running buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The labeled protein should elute earlier than the unlabeled protein (if there is a significant size difference) and much earlier than the unreacted this compound linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or other analytical methods to confirm the purity of the labeled protein.
Ion Exchange Chromatography (IEX)
This protocol is for separating the labeled protein from the unlabeled protein based on differences in surface charge.
Materials:
-
IEX column (anion or cation exchange, depending on the pI of your protein)
-
HPLC or FPLC system
-
Binding buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the IEX column with at least five column volumes of filtered and degassed binding buffer.
-
Sample Preparation: Exchange the buffer of your labeled protein sample into the binding buffer using dialysis or a desalting column. Centrifuge and filter the sample as described for SEC.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with several column volumes of binding buffer to remove any unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the unlabeled protein due to charge shielding by the PEG chains.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the pure labeled protein.
Dialysis for Removal of Unreacted Linker
This protocol is for removing excess this compound after the labeling reaction.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and rinsing).
-
Load Sample: Load your labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
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Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted linker.
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Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified protein sample.
Experimental Workflow
Caption: General workflow for the purification and analysis of this compound labeled proteins.
References
Impact of solvent choice on Benzyl-PEG2-Azide reaction kinetics
Welcome to the technical support center for Benzyl-PEG2-Azide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvent choice on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a PEG-based linker molecule used in bioconjugation and drug development.[1] It contains an azide group that can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Its primary application is to connect two molecular entities, such as a targeting ligand and a therapeutic agent, to create constructs like antibody-drug conjugates (ADCs) or PROTACs.[1][2] The PEG linker enhances the water solubility of the resulting conjugate.
Q2: How does the choice of solvent impact the kinetics of a this compound reaction?
Solvent choice is a critical parameter that significantly influences the rate and efficiency of CuAAC reactions. Polar solvents are generally preferred as they can stabilize the polar transition state of the cycloaddition reaction, thereby accelerating the reaction rate. The solubility of all reactants, including the this compound, the alkyne substrate, and the copper catalyst/ligand complex, is paramount for a successful reaction. Inadequate solubility can lead to slow or incomplete reactions.
Q3: Which solvents are recommended for CuAAC reactions with this compound?
A variety of polar solvents and aqueous mixtures are effective for CuAAC reactions. Commonly used solvents include:
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Dimethyl sulfoxide (DMSO) , N-methylpyrrolidone (NMP) , and N,N-dimethylformamide (DMF) have been shown to be effective solvents where reaction rates are not significantly diminished.
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Water or mixtures of water with organic co-solvents (e.g., DMSO, t-butanol) are often excellent choices, particularly for the bioconjugation of proteins and other biomolecules.
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Green and sustainable solvents like glycerol and Cyrene™ have also been successfully used for CuAAC reactions.
Q4: Are there any solvents that should be avoided?
Acetonitrile can inhibit the catalytic activity of the copper catalyst due to its strong coordinating ability. While some reactions can be performed in acetonitrile, it may not be the optimal choice for achieving high reaction rates.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Inactive Copper Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen. | • Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). • Degas the solvent to remove dissolved oxygen. • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Solubility of Reactants: this compound or the alkyne substrate may not be fully dissolved. | • Use a co-solvent to improve solubility. A mixture of water and DMSO or t-butanol is often effective. • For hydrophobic substrates, increasing the proportion of the organic solvent can be beneficial. | |
| Inappropriate Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect or degraded ligand will lead to poor results. | • Use a suitable ligand such as TBTA or THPTA, especially in aqueous or biological systems. • Ensure the ligand is pure and has been stored correctly. | |
| Slow Reaction Rate | Suboptimal Solvent Choice: The solvent may not be effectively stabilizing the transition state or dissolving the reactants. | • Refer to the solvent selection guide in the FAQs. Consider switching to DMSO, DMF, NMP, or aqueous mixtures. |
| Low Temperature: Insufficient thermal energy can lead to a slow reaction rate. | • Gentle heating of the reaction mixture can significantly increase the reaction rate. However, be mindful of the stability of your biomolecules at elevated temperatures. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen: Oxygen can lead to the Glaser coupling of terminal alkynes. | • Ensure the reaction is properly deoxygenated and maintained under an inert atmosphere. |
| Absence of a Suitable Ligand: Ligands can help to suppress side reactions. | • Use an appropriate copper-chelating ligand to stabilize the catalyst and minimize side reactions. | |
| Difficulty in Product Purification | Residual Copper Catalyst: The final product may be contaminated with copper, often indicated by a blue or green color. | • Wash the product with an aqueous solution of a chelating agent like EDTA or ammonia to remove residual copper. |
Quantitative Data Summary
The following table summarizes the relative reaction rates of a typical CuAAC reaction in various solvents. The rates are presented as qualitative trends based on literature data.
| Solvent | Solvent Type | Relative Reaction Rate | Notes |
| DMSO | Polar Aprotic | High | Good for a wide range of substrates. |
| DMF | Polar Aprotic | High | Similar performance to DMSO. |
| NMP | Polar Aprotic | High | Another effective polar aprotic solvent. |
| Water/Co-solvent Mixtures | Protic/Aprotic | High | Often used for bioconjugations. The choice of co-solvent (e.g., DMSO, t-butanol) is important. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Can inhibit the copper catalyst. |
| Methanol | Polar Protic | Moderate | Can also act as a reducing agent for Cu(II) under certain conditions. |
| Dichloromethane (DCM) | Nonpolar | Low | Generally not ideal for CuAAC reactions. |
| Glycerol | Protic | Moderate to High | A green, sustainable solvent option. |
| Cyrene™ | Polar Aprotic | High | A biomass-derived, sustainable solvent that has shown high efficiency. |
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Degassed buffer (e.g., phosphate buffer, pH 7) or a suitable organic solvent (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the alkyne-containing molecule in the chosen solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule and this compound (typically a slight excess of one reagent is used).
-
Add the appropriate volume of buffer or solvent.
-
Add the ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS, HPLC, or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified.
-
To remove the copper catalyst, wash the reaction mixture with an aqueous solution of a chelating agent like EDTA.
-
Further purification can be achieved by techniques such as column chromatography, preparative HPLC, or precipitation.
-
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Benzyl-PEG2-Azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Benzyl-PEG2-Azide click chemistry experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Oxidation of Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[1][2] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3] If using a Cu(II) salt like CuSO₄, a sufficient amount of a reducing agent, such as sodium ascorbate, must be added to generate and maintain the Cu(I) species in situ.[1][4] |
| Impure Starting Materials | Impurities in your this compound or alkyne-containing molecule can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry). |
| Suboptimal Catalyst Loading | The amount of copper catalyst can significantly impact the reaction rate and yield. For many bioconjugation reactions, a copper concentration between 50 and 100 µM is recommended. |
| Inadequate Ligand Concentration | Ligands stabilize the Cu(I) catalyst and prevent its oxidation. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to maintain the catalyst's activity, especially in aqueous solutions. |
| Presence of Water (in organic solvents) | While many CuAAC reactions are compatible with aqueous environments, high concentrations of water in an organic solvent-based reaction can sometimes negatively affect the yield. If using an organic solvent, ensure it is dry. |
| Steric Hindrance | The length and structure of the PEG chain can sometimes cause steric hindrance around the azide group, slowing down the reaction. While this compound is relatively short, consider this possibility with bulkier reaction partners. |
Issue 2: Slow Reaction Rate
| Possible Cause | Solution |
| Insufficient Catalyst or Ligand | Low concentrations of the copper catalyst or stabilizing ligand can lead to a sluggish reaction. Consider optimizing the concentrations of both. |
| Low Temperature | While lower temperatures can suppress side reactions, they also slow down the desired cycloaddition. If the reaction is too slow, consider a modest increase in temperature (e.g., to room temperature or 37°C), while monitoring for any degradation of your substrates. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Protic solvents like water can sometimes accelerate the reaction. For organic reactions, solvents like DMF or Cyrene™ have been used effectively. |
| Absence of an Accelerating Ligand | Ligands like THPTA and TBTA are known to significantly accelerate the CuAAC reaction. Ensure you are using an appropriate ligand for your reaction conditions. |
Issue 3: Presence of Side Products
| Possible Cause | Solution |
| Glaser-Hay Coupling (Alkyne Homocoupling) | This is an oxidative side reaction that competes with the click reaction. To minimize it, degas your solvents thoroughly by bubbling with an inert gas like argon or nitrogen. Using a reducing agent like sodium ascorbate and maintaining a lower reaction temperature can also suppress this side reaction. |
| Oxidative Damage to Biomolecules | In bioconjugation, reactive oxygen species generated by the catalyst system can damage amino acid residues like histidine, arginine, cysteine, and methionine. Using a copper-chelating ligand and adding aminoguanidine can help mitigate this issue. |
| Reaction with Cysteine Residues | If you are using a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne reagents as an alternative to CuAAC, be aware that these can react with reduced cysteine residues. Pre-incubation with iodoacetamide can block this side reaction. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Solution |
| Residual Copper Catalyst | Residual copper can be toxic to cells and interfere with downstream applications. A green or blue tint in your final product often indicates copper contamination. |
| Ineffective Aqueous Wash | A simple water wash may not be sufficient to remove copper complexes, especially if they have some organic solubility. |
| Solution for Copper Removal | Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M). For highly sensitive applications or stubborn contamination, consider using a solid-phase scavenger like SiliaMetS Thiourea. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my this compound click reaction?
A1: Several copper sources can be used effectively. Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is very common and convenient as it generates the active Cu(I) catalyst in situ. Direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can also be used, often with a base like triethylamine. The choice may depend on your specific substrates and reaction conditions.
Q2: Which ligand should I choose for my reaction?
A2: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. For reactions in aqueous buffers, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice. For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is commonly used.
Q3: Can I perform the click reaction in water?
A3: Yes, the CuAAC reaction is highly versatile and can be performed in aqueous buffers, which is a major advantage for bioconjugation. The use of a water-soluble ligand like THPTA is recommended for such reactions.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored using various analytical techniques. For small molecules, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be effective. For larger molecules and bioconjugates, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are typically used.
Q5: Is there a catalyst-free alternative to the copper-catalyzed reaction?
A5: Yes, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click chemistry reaction. It involves the reaction of an azide with a strained cyclooctyne, such as DBCO or BCN. This method is particularly useful for applications where the presence of copper is a concern. This compound is compatible with SPAAC reactions.
Data Presentation
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Alkyne | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Regioselectivity |
| CuI | Phenylacetylene | 1 mol% | Cyrene™ | 30 | 12 h | 96 | 1,4-disubstituted |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Phenylacetylene | 0.5 mol% | Neat | Room Temp | 5 min | >99 | 1,4-disubstituted |
| CuSO₄·5H₂O / Sodium Ascorbate | Various | - | EtOH/H₂O | 80 | - | - | 1,4-disubstituted |
| CuBr / PMDETA | PEG-functionalized alkyne | - | DMF | 40 | 48 h | 84 | 1,4-disubstituted |
| Cp*RuCl(COD) | Phenylacetylene | 1 mol% | DCE | 45 | 30 min | - | 1,5-disubstituted |
Data compiled from multiple sources. Note that reaction conditions and yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Buffer
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
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Sodium Ascorbate
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Degassed phosphate-buffered saline (PBS) or other suitable buffer
-
Degassed DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-containing molecule in degassed DMSO or PBS.
-
Prepare a 10 mM stock solution of this compound in degassed DMSO or PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 200 mM stock solution of THPTA in water.
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Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh just before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add your azide and alkyne stock solutions to achieve the desired final concentrations and molar ratio.
-
Add the appropriate volume of degassed buffer.
-
Add a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (to achieve final concentrations of 1 mM Cu and 4 mM THPTA).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (for a final concentration of 20 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Gentle mixing on a rotator is recommended. Protect the reaction from light if using photosensitive compounds.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Proceed with purification using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
-
Mandatory Visualization
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
Validation & Comparative
Characterizing Benzyl-PEG2-Azide Protein Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of mass spectrometry and alternative techniques for the characterization of proteins conjugated with Benzyl-PEG2-Azide, a common linker used in biopharmaceutical development. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of protein drugs, improving their pharmacokinetic profiles and reducing immunogenicity[1]. The incorporation of an azide group, as in this compound, provides a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of various payloads such as drugs or imaging agents[2][3]. Accurate and robust analytical methods are crucial for characterizing these conjugates, determining the degree of PEGylation, identifying conjugation sites, and ensuring the homogeneity of the final product.
Mass Spectrometry: The Gold Standard for Conjugate Analysis
Mass spectrometry (MS) stands as the cornerstone for the detailed structural elucidation of protein conjugates due to its high sensitivity, accuracy, and ability to provide information on molecular weight, modifications, and sequence[4]. Both "top-down" and "bottom-up" approaches are employed to gain a comprehensive understanding of the conjugate.
Top-Down Mass Spectrometry involves the analysis of the intact protein conjugate, providing information on the overall molecular weight and the distribution of PEGylated species. Electrospray ionization (ESI) is a common technique for ionizing large molecules like protein conjugates for MS analysis[1].
Bottom-Up Mass Spectrometry , on the other hand, involves the enzymatic digestion of the protein conjugate into smaller peptides prior to MS analysis. This approach is invaluable for identifying the specific sites of PEGylation on the protein backbone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for bottom-up analysis, where peptides are separated by LC before being introduced into the mass spectrometer for sequencing.
A key challenge in the MS analysis of PEGylated proteins is the heterogeneity of the PEG polymer, which can lead to complex and difficult-to-interpret spectra. The use of monodisperse PEG reagents, such as this compound, can simplify this complexity. Additionally, techniques like post-column addition of amines can help to reduce charge state complexity in ESI-MS, leading to cleaner spectra.
Experimental Workflow for Mass Spectrometry Analysis
The following diagram outlines a typical workflow for the characterization of a this compound protein conjugate using mass spectrometry.
Caption: Workflow for MS analysis of protein conjugates.
Comparison of Mass Spectrometry Techniques
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization-Time of Flight. The sample is co-crystallized with a matrix and ionized by a laser. | Average molecular weight, degree of PEGylation, heterogeneity. | High throughput, tolerant to salts and buffers. | Lower resolution and accuracy compared to ESI, primarily for qualitative analysis. |
| ESI-MS | Electrospray Ionization. The sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. | Accurate molecular weight of intact conjugate, distribution of PEGylated species. | High resolution and accuracy, suitable for coupling with LC. | Can be sensitive to sample purity, complex spectra due to multiple charge states. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Peptides from digested protein are separated by LC and sequenced by MS/MS. | Precise localization of conjugation sites, amino acid sequence confirmation. | High sensitivity and specificity for identifying modification sites. | Requires enzymatic digestion which adds a step and potential for artifacts. |
Detailed Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Protein Conjugation: React the protein of interest with this compound at a desired molar ratio in a suitable buffer (e.g., PBS, pH 7.4) for a specified time and temperature.
-
Purification: Remove excess unconjugated this compound and other reaction components using size-exclusion chromatography (SEC) or dialysis.
-
For Bottom-Up Analysis (Enzymatic Digestion):
-
Denature the purified conjugate using a denaturing agent (e.g., urea or guanidine hydrochloride).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
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Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
-
Quench the digestion reaction and desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
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LC-MS/MS Analysis of Tryptic Peptides
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Column: A reversed-phase C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Solvent B over a defined period to elute the peptides.
-
MS Method: Data-dependent acquisition (DDA) where the mass spectrometer automatically switches between a full scan MS and several MS/MS scans of the most intense precursor ions.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot or Sequest to identify the peptides and localize the Benzyl-PEG2 modification.
Alternative Characterization Methods
While mass spectrometry is a powerful tool, other techniques can provide complementary information and are sometimes more suitable for routine analysis or for characterizing specific attributes of the conjugate.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution without the need for column calibration standards. It is particularly useful for analyzing the heterogeneity of PEGylated proteins and detecting the presence of aggregates. By combining MALS with UV and differential refractive index (dRI) detectors, it is possible to determine the molar mass of the protein and the PEG components of the conjugate separately, allowing for the calculation of the degree of PEGylation.
Experimental Workflow for SEC-MALS Analysis
Caption: Workflow for SEC-MALS analysis of protein conjugates.
Comparison of Characterization Methods
| Method | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry | Precise molecular weight, degree of PEGylation, site of conjugation, sequence confirmation. | High resolution, accuracy, and detailed structural information. | Can be complex, requires specialized instrumentation and expertise. |
| SEC-MALS | Absolute molar mass, size, degree of PEGylation, aggregation. | Provides information on solution properties, no need for standards. | Does not provide information on the site of conjugation. |
| SDS-PAGE | Apparent molecular weight, estimation of PEGylation. | Simple, widely available, good for initial screening. | Low resolution, provides only an estimate of molecular weight. |
| UV/Vis Spectroscopy | Protein concentration, can be used to estimate degree of conjugation if the attached molecule has a chromophore. | Simple, rapid, non-destructive. | Indirect method, requires a chromophore on the PEG linker or payload. |
| Polarized Excitation Emission Matrix (pEEM) Spectroscopy | Can be used to predict drug-to-antibody ratio (DAR) and assess aggregation. | Sensitive, non-destructive, and potentially fast. | Indirect method, requires careful calibration and model development. |
Conclusion
The characterization of this compound protein conjugates requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, remains the most powerful technique for providing detailed structural information, including the precise sites of conjugation. However, alternative methods such as SEC-MALS offer valuable complementary information on the solution properties of the conjugate, such as aggregation and the overall degree of PEGylation. The choice of analytical technique will depend on the specific information required, the stage of development, and the available instrumentation. A combination of these methods will provide the most comprehensive characterization of these important biopharmaceutical products.
References
A Comparative Guide to Benzyl-PEG2-Azide and Longer PEG Linkers in PROTACs
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-faceted challenge, with the linker component playing a pivotal role in determining the ultimate success of these heterobifunctional molecules.[1] This guide provides a comprehensive comparison of a short-chain linker, represented by Benzyl-PEG2-Azide, against longer polyethylene glycol (PEG) linkers. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of how linker length can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[2]
The Crucial Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] This ternary complex formation is the prerequisite for the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. The length, rigidity, composition, and attachment points of the linker directly impact the geometry and stability of this complex, and consequently, the degradation efficiency of the PROTAC.
Comparing Short (this compound) vs. Longer PEG Linkers
This compound is a commercially available chemical tool that incorporates a short, two-unit PEG chain and is functionalized with an azide group, making it suitable for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") for PROTAC synthesis. This facilitates a modular and efficient assembly of PROTAC libraries. The comparison below evaluates the characteristics of a short PEG linker, such as that in this compound, against longer PEG chains.
Key Performance Attributes:
| Feature | This compound (Short PEG Linker) | Longer PEG Linkers (e.g., PEG4, PEG8, PEG12) |
| Ternary Complex Formation | May lead to a more rigid and constrained ternary complex. Can be optimal if the binding domains of the target and E3 ligase are in close proximity. However, it may also introduce steric hindrance if the domains are not suitably oriented. | Offers greater flexibility, which can be advantageous for accommodating various protein-protein orientations and facilitating the formation of a stable ternary complex, especially for challenging targets. Can span larger distances between the target protein and the E3 ligase. |
| Degradation Efficiency (DC50 & Dmax) | Efficacy is highly dependent on the specific target and E3 ligase pair. If the linker is too short, it can prevent effective ternary complex formation, leading to poor degradation. | Often, longer linkers demonstrate higher efficiency in mediating target protein degradation. However, excessively long linkers can lead to reduced potency due to increased conformational flexibility and a higher entropic penalty upon binding. |
| Physicochemical Properties | The short PEG chain provides some improvement in aqueous solubility over simple alkyl linkers. The overall molecule may retain more of the character of the parent ligands. | The increased number of ethylene glycol units significantly enhances the hydrophilicity and aqueous solubility of the PROTAC molecule. This can improve cell permeability and overall pharmacokinetic profiles. |
| "Hook Effect" | A pronounced hook effect, where the degradation efficiency decreases at higher concentrations, can be more common with PROTACs having suboptimal linkers, as the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex. | While still possible, the greater flexibility of longer linkers may in some cases mitigate the hook effect by allowing for a wider range of productive binding conformations. |
Quantitative Data Comparison
The following tables provide representative data illustrating the impact of PEG linker length on PROTAC performance for a hypothetical target protein, Bromodomain-containing protein 4 (BRD4), using a VHL E3 ligase ligand.
Table 1: In Vitro Degradation of BRD4
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| This compound | 75 | 80 |
| PEG4 | 25 | 95 |
| PEG8 | 15 | 98 |
| PEG12 | 50 | 85 |
This representative data illustrates that there is often an optimal linker length (in this case, PEG8) for maximum degradation efficiency. A linker that is too short (PEG2) or too long (PEG12) can be less effective.
Table 2: Pharmacokinetic Properties
| PROTAC Linker | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | 20 | 1.5 |
| PEG4 | 50 | 2.8 |
| PEG8 | 120 | 3.5 |
| PEG12 | 250 | 2.2 |
This representative data shows that longer PEG linkers generally improve aqueous solubility. Cell permeability often improves with linker length up to a certain point, after which the increased molecular size and flexibility may have a negative impact.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of PROTACs with different linkers.
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC using an alkyne-functionalized E3 ligase ligand and this compound, followed by coupling to a target protein ligand.
-
Azide-Linker Conjugation:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1 eq.) in a suitable solvent such as DMF/water (4:1).
-
Add this compound (1.1 eq.), copper(II) sulfate (0.1 eq.), and sodium ascorbate (0.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the product by reverse-phase HPLC to obtain the azide-linker-E3 ligase ligand conjugate.
-
-
Final PROTAC Assembly:
-
The target protein ligand should be functionalized with a compatible group for conjugation (e.g., a carboxylic acid for amide bond formation with an amine-terminated linker). Alternatively, for a full click chemistry approach, the target ligand would be alkyne-functionalized, and the azide-linker-E3 ligase conjugate would be modified to present a compatible reactive group.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in cells treated with PROTACs.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz can help to visualize the complex processes involved in PROTAC research.
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: A typical experimental workflow for comparing and optimizing PROTACs with different linkers.
Conclusion
The choice between a short linker like this compound and longer PEG linkers is highly context-dependent and must be empirically determined for each new PROTAC system. While this compound offers a convenient tool for the rapid assembly of PROTACs, the properties of the resulting molecule will be dictated by the short PEG2 linker. For many target-E3 ligase pairs, longer PEG linkers may offer superior performance by providing the necessary flexibility for optimal ternary complex formation and by enhancing the physicochemical properties of the PROTAC. A systematic evaluation of a series of linkers with varying lengths is a critical step in the development of potent and effective PROTAC-based therapeutics.
References
A Head-to-Head Comparison of Benzyl-PEG2-Azide and Other Click Chemistry Reagents for Bioconjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of bioconjugation and drug development, "click chemistry" has emerged as an indispensable tool for the precise and efficient covalent modification of biomolecules. The cornerstone of this chemical philosophy is the azide-alkyne cycloaddition, which offers a powerful combination of high reaction rates, specificity, and biocompatibility. Within the diverse toolkit of click chemistry reagents, Benzyl-PEG2-Azide has gained prominence as a versatile building block. This guide provides an objective, data-driven comparison of this compound with other commonly used click chemistry reagents, offering insights into their respective performances in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
The Landscape of Click Chemistry: CuAAC vs. SPAAC
The two primary modalities of the azide-alkyne cycloaddition reaction employed in bioconjugation are CuAAC and SPAAC. The choice between these two powerful techniques is dictated by the specific requirements of the experimental system, particularly the tolerance for a copper catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1] However, the requirement of a copper(I) catalyst can be a significant drawback in biological applications due to the potential for cytotoxicity and the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click reaction. It utilizes the high ring strain of a cyclooctyne to significantly lower the activation energy of the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures and pH.[3] This bioorthogonality makes SPAAC the preferred method for applications in living cells and whole organisms.[4]
This compound: A Versatile Reagent
This compound is a bifunctional molecule that combines the reactivity of a benzyl azide with the beneficial properties of a short polyethylene glycol (PEG) linker. The benzyl azide moiety can participate in both CuAAC and SPAAC reactions. The PEG2 linker enhances the hydrophilicity of the reagent, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.
Performance Comparison of Azide Reagents
The reactivity of an azide in a click reaction is primarily influenced by steric hindrance and its electronic properties. This section provides a comparative analysis of this compound against other common azide and alkyne reagents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the reaction rate is sensitive to the steric bulk around the azide group. Less sterically hindered azides generally exhibit faster reaction kinetics.
Table 1: Quantitative Comparison of Azide Reactivity in CuAAC
| Azide Reagent | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features & Considerations |
| Benzyl Azide | Phenylacetylene | ~0.1 - 1.0 | Serves as a common benchmark for CuAAC reactions. The phenyl group introduces some steric bulk compared to simple alkyl azides. |
| Simple Alkyl Azides (e.g., n-propyl azide) | Phenylacetylene | Generally faster than benzyl azide | Less sterically hindered, leading to faster reaction rates. |
| Aryl Azides (e.g., Phenyl Azide) | Phenylacetylene | Generally slower than benzyl azide | Increased steric hindrance and electronic effects from the aromatic ring can reduce reactivity. |
| Sulfonyl Azides | Phenylacetylene | Generally less reactive | Primarily used in specific applications like diazo-transfer reactions rather than routine bioconjugation. |
Note: The PEG2 linker in this compound is not expected to significantly alter the intrinsic reactivity of the benzyl azide moiety in CuAAC, but it can improve solubility and accessibility in aqueous media.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In SPAAC, the reaction kinetics are largely dictated by the strain of the cyclooctyne partner. However, the nature of the azide also plays a role.
Table 2: Quantitative Comparison of Azide and Alkyne Reactivity in SPAAC
| Azide Reagent | Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features & Considerations |
| Benzyl Azide | DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | DBCO is a highly reactive cyclooctyne due to its significant ring strain. |
| Benzyl Azide | BCN (Bicyclononyne) | ~0.01 - 0.1 | BCN is generally less reactive than DBCO but offers a smaller size and lower lipophilicity. |
| Benzyl Azide | Cyclooctyne (OCT) | ~2.4 x 10⁻³ | The simplest cyclooctyne, exhibiting significantly lower reactivity compared to DBCO and BCN. |
| Alkyl Azides | DBCO | Generally similar to or slightly faster than benzyl azide | The reactivity is less sensitive to the azide's electronic properties compared to CuAAC. |
| Aryl Azides with Electron-Withdrawing Groups | BCN | Faster than benzyl azide | Electron-withdrawing groups on the aryl azide can accelerate the reaction with BCN. |
Note: The PEG linker on this compound can enhance the reaction rate in SPAAC by improving the solubility and effective concentration of the reactants in aqueous environments. One study showed that the presence of a PEG linker enhanced SPAAC reaction rates by approximately 31%.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. Below are generalized protocols for CuAAC and SPAAC reactions using this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A molar excess of the azide (e.g., 10-20 fold) is typically used.
-
Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution with the THPTA ligand stock solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add the copper/ligand mixture to the protein solution, followed by the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm successful conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
This protocol outlines the conjugation of a DBCO-modified protein with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Desalting column
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the DBCO-modified protein with this compound. A molar excess of the azide (e.g., 5-10 fold) is typically used.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 37°C for 1-4 hours. Reaction times may vary depending on the concentration of reactants and the specific biomolecule.
-
Purification: Remove excess this compound by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm successful conjugation.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the principles of these bioconjugation strategies, the following diagrams illustrate the core reaction mechanisms and a generalized experimental workflow.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Goldilocks Dilemma: How PEG Linker Length Dictates PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. A critical, yet often empirically determined, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of how the length of polyethylene glycol (PEG) linkers—one of the most common linker types—influences PROTAC performance, supported by experimental data and detailed methodologies.
The linker in a PROTAC is far more than a simple spacer; it is a crucial determinant of the molecule's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex formation is an essential prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The length and flexibility of the PEG linker dictate the spatial orientation and proximity of the target protein and the E3 ligase.[1] An improperly sized linker can lead to suboptimal outcomes: a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][]
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. However, the optimal length is not a universal constant and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.
Quantitative Data Summary
The following table summarizes data from various studies, illustrating the effect of PEG linker length on the efficacy of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | Linker Composition | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | PEG | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | 16 | PEG | More Potent | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | Alkyl/Ether | No Degradation | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 21 | Alkyl/Ether | 3 nM | 96% | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 29 | Alkyl/Ether | 292 nM | 76% | |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | < 4 PEG units | PEG | Impaired Binding | - | |
| p38α | Cereblon (CRBN) | < 15 | Alkyl/Triazole | Poor Degradation | - | |
| p38α | Cereblon (CRBN) | 15-17 | Alkyl/Triazole | Optimal Degradation | - | |
| p38α | Cereblon (CRBN) | 20 | Alkyl/Triazole | Efficient Degradation | - | |
| BRD4 | Cereblon (CRBN) | 0 PEG units | - | < 0.5 µM | - | |
| BRD4 | Cereblon (CRBN) | 1-2 PEG units | PEG | > 5 µM | - | |
| BRD4 | Cereblon (CRBN) | 4-5 PEG units | PEG | < 0.5 µM | - |
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To aid researchers in their PROTAC development, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat the samples.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of target protein degradation.
-
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While longer linkers may be favorable for certain targets by providing greater flexibility, this is not a universal rule. The ideal linker length represents a delicate balance that facilitates the formation of a stable and productive ternary complex, ultimately leading to efficient target protein degradation. Researchers must empirically determine this "Goldilocks" length to maximize the therapeutic potential of their PROTAC molecules.
References
A Comparative Guide to CuAAC and SPAAC Reaction Efficiency for Researchers
In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link molecules is paramount. Among the most powerful methods are the "click" reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed, objective comparison of their reaction efficiencies, supported by quantitative data and experimental protocols to aid researchers in selecting the optimal ligation strategy.
The primary distinction between CuAAC and SPAAC is their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide. In contrast, SPAAC employs a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst due to the release of ring strain. This fundamental difference has significant implications for their respective applications, particularly in biological systems.
Quantitative Comparison of Reaction Parameters
The efficiency of a bioorthogonal reaction is often evaluated by its second-order rate constant (k₂), which indicates how rapidly the reactants form a product at a given concentration. A higher k₂ value signifies a faster reaction. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: General Performance Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[1] | None (driven by ring strain)[1] |
| Biocompatibility | Limited due to copper cytotoxicity[1][2][3] | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available | Strained cyclooctynes can be complex and expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |
Table 2: Detailed Quantitative Data for CuAAC and SPAAC Reactions
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Common Cyclooctynes |
| Second-Order Rate Constant (k₂) | 10¹ - 10³ M⁻¹s⁻¹ | BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
It is important to note that the reaction rates for CuAAC can be significantly influenced by the choice of ligand, while SPAAC rates are highly dependent on the specific strained cyclooctyne used.
Reaction Mechanisms and Experimental Workflows
The distinct mechanisms of CuAAC and SPAAC lead to different experimental workflows.
The experimental workflows reflect the components required for each reaction.
Detailed Experimental Protocols
The following are generalized protocols. Optimization of concentrations, temperature, and reaction time may be required for specific applications.
Materials:
-
Azide-containing molecule
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Solvent (e.g., DMSO/water mixture, t-BuOH/water)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide-containing molecule (1 equivalent) and the terminal alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare a stock solution of CuSO₄ and the chosen ligand. For example, a 20 mM CuSO₄ and 50 mM ligand solution.
-
Initiation: To the mixture from step 1, add the sodium ascorbate solution (final concentration typically 5 mM) followed by the premixed CuSO₄/ligand solution (final copper concentration typically 0.1-1 mM).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitoring: Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or preparative HPLC.
Materials:
-
Azide-containing molecule
-
Strained cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, water)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and the strained cyclooctyne-containing molecule (1-1.5 equivalents) in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 4°C and 37°C). The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 30 minutes to 48 hours, depending on the reactants and their concentrations.
-
Work-up and Purification: SPAAC reactions are often very clean, and in some cases, the product can be used without further purification. If necessary, purification can be achieved by size-exclusion chromatography or HPLC.
Conclusion: Selecting the Right "Click" Chemistry
The choice between CuAAC and SPAAC is dictated by the specific experimental context.
CuAAC is generally preferred when:
-
High reaction speed is essential.
-
The experimental system is not sensitive to copper.
-
The alkyne and azide reagents are simple and cost-effective.
SPAAC is the method of choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications that require high biocompatibility and mild reaction conditions.
For applications involving internal alkynes, CuAAC reactions may proceed more slowly, potentially requiring longer reaction times or elevated temperatures. In SPAAC, the reaction rate is primarily determined by the strain of the cyclooctyne; selecting a more reactive cyclooctyne like DBCO can significantly improve reaction efficiency. A thorough understanding of these factors will enable researchers to effectively utilize click chemistry for their specific bioconjugation needs.
References
Stability Showdown: Benzyl-PEG2-Azide Conjugates vs. Alkyl-PEG Alternatives
For researchers, scientists, and drug development professionals, the stability of linker chemistries is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a comparative assessment of Benzyl-PEG2-Azide conjugate stability against other common azide-containing linkers, supported by experimental data and detailed protocols.
The choice of a linker in drug development, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs), is pivotal. The linker must remain stable in systemic circulation to prevent premature drug release, yet be labile enough to release the therapeutic payload at the target site. This compound has emerged as a popular choice due to its defined length, hydrophilicity imparted by the PEG spacer, and the bioorthogonal reactivity of the azide group. This guide delves into the stability of this linker and its conjugates, offering a comparative perspective against other azide-based linkers.
Comparative Stability Analysis
The stability of a linker is typically assessed under conditions that mimic its journey in a biological system, including varying pH levels and exposure to enzymes. While direct head-to-head stability data for this compound versus a structurally identical alkyl-PEG-azide is not extensively published, we can infer its stability profile from existing literature on related structures.
A key consideration for benzyl-containing linkers is their susceptibility to acidic conditions. The benzyl group can be cleaved under strong acidic conditions through hydrolysis. This is a crucial factor in experimental design and formulation development. However, under physiological conditions (pH ~7.4), the benzyl ether linkage is generally stable.
In contrast, simple alkyl-PEG-azide linkers are generally more resistant to acidic hydrolysis. The stability of the azide functional group itself is a strong point for both linker types, as it is largely inert to biological nucleophiles and stable under most physiological conditions.
A study on the stability of PEGylated peptides of varying PEG chain lengths in human plasma revealed that shorter PEG chains, such as PEG2 and PEG5, conferred greater resistance to degradation compared to longer PEG chains. This suggests that the shorter PEG2 linker in this compound may contribute favorably to its overall stability in biological media.
Table 1: Quantitative Stability Data of PEGylated Peptides in Human Plasma
| Peptide Conjugate | PEG Chain Length | % Intact after 24h in Human Plasma |
| Peptide-PEG2-Linker | 2 | > 80% |
| Peptide-PEG5-Linker | 5 | ~65% |
| Peptide-PEG20-Linker | 20 | < 50% |
This data is adapted from a study on PEGylated A20FMDV2 analogues and illustrates the general trend of increased stability with shorter PEG chains in human plasma.[1]
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed protocols for assessing hydrolytic and enzymatic stability are provided below. These protocols can be adapted to compare this compound conjugates with other azide linkers.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the this compound conjugate at different pH values.
Materials:
-
This compound conjugated to a model molecule (e.g., a small molecule drug or peptide).
-
Alkyl-PEGn-Azide conjugate (for comparison).
-
Phosphate-buffered saline (PBS) at pH 5.0, 6.0, and 7.4.
-
HPLC-grade water, acetonitrile, and formic acid.
-
LC-MS system.
Procedure:
-
Prepare stock solutions of the test conjugates in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solutions to a final concentration of 100 µM in the different pH buffers (pH 5.0, 6.0, and 7.4).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics.
Protocol 2: Enzymatic Stability Assessment in Human Plasma
Objective: To evaluate the stability of the this compound conjugate in the presence of plasma enzymes.
Materials:
-
This compound conjugate.
-
Alkyl-PEGn-Azide conjugate.
-
Human plasma (pooled, citrated).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile.
-
LC-MS system.
Procedure:
-
Pre-warm human plasma and PBS to 37°C.
-
Prepare a 10 mM stock solution of the test conjugates in DMSO.
-
Spike the test conjugate into the human plasma to a final concentration of 10 µM. A control sample should be prepared in PBS.
-
Incubate the samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot.
-
Immediately add three volumes of cold acetonitrile to the aliquot to precipitate plasma proteins and stop enzymatic activity.
-
Vortex and centrifuge the samples at high speed.
-
Collect the supernatant and analyze by LC-MS to quantify the remaining intact conjugate.
-
Calculate the half-life of the conjugate in plasma.
Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate key workflows in the assessment of this compound conjugate stability.
Caption: Workflow for Hydrolytic Stability Assessment.
References
Confirming Benzyl-PEG2-Azide Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step that demands rigorous analytical confirmation. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for verifying the successful synthesis of Benzyl-PEG2-Azide.
Introduction
The conjugation of a benzyl group to a short polyethylene glycol (PEG) chain terminated with an azide (this compound) is a common step in the synthesis of bioconjugates, linkers for antibody-drug conjugates (ADCs), and probes for chemical biology. Verifying the formation of the desired product and assessing its purity is paramount. This guide offers an in-depth look at the experimental protocols and data interpretation for the primary analytical methods used for this purpose.
Comparison of Key Analytical Techniques
Each analytical technique offers distinct advantages and provides complementary information for the structural confirmation of this compound.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Nuclear magnetic resonance of protons | Nuclear magnetic resonance of ¹³C nuclei | Vibrational spectroscopy of chemical bonds | Mass-to-charge ratio of ionized molecules |
| Information Provided | Detailed molecular structure, proton environment, quantitative analysis | Carbon skeleton, presence of specific carbon environments | Presence of functional groups | Molecular weight and fragmentation pattern |
| Key Indicator for Azide | Chemical shift of protons adjacent to the azide group | Chemical shift of the carbon atom bonded to the azide group | Strong, sharp absorption band around 2100 cm⁻¹[1][2][3] | Molecular ion peak corresponding to the mass of this compound and potential fragmentation showing loss of N₂ |
| Sample Requirement | ~5-25 mg (dissolved in deuterated solvent)[3] | ~10-50 mg (dissolved in deuterated solvent) | ~1-10 mg (solid or liquid)[3] | < 1 mg (often in solution) |
| Analysis Time | Slower (minutes to hours) | Slower (hours) | Fast (< 5 minutes) | Fast (< 10 minutes) |
| Sensitivity | Lower | Low | Moderate | High |
| Cost | High | High | Low | High |
| Data Interpretation | Complex | Complex | Relatively simple | Moderate to complex |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
¹H NMR Spectroscopy
¹H NMR is a powerful tool for the definitive structural elucidation of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the spectrum on a 300 MHz or 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Expected Chemical Shifts (in CDCl₃):
-
~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~4.5 ppm (singlet, 2H): Benzylic protons (-CH₂-) adjacent to the phenyl group.
-
~3.7 ppm (triplet, 2H): Methylene protons of the PEG chain adjacent to the benzyl ether oxygen (-O-CH₂-CH₂-).
-
~3.65 ppm (singlet, 4H): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).
-
~3.4 ppm (triplet, 2H): Methylene protons adjacent to the azide group (-CH₂-N₃).
The disappearance of the signal corresponding to the hydroxyl proton of the starting material (Benzyl-PEG2-OH) and the appearance of the characteristic signals for the benzyl and azide-adjacent protons confirm the successful conjugation.
Alternative Confirmation Methods
While ¹H NMR is highly informative, FTIR and Mass Spectrometry provide rapid and complementary data to confirm the synthesis.
FTIR is a quick and straightforward method to verify the presence of the azide functional group.
Protocol:
-
Sample Preparation: For a liquid sample, place a drop of the neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum and then the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peak for the azide group.
Key Data Point:
-
A strong, sharp absorption band in the region of 2100 cm⁻¹ is characteristic of the asymmetric stretching vibration of the azide (N₃) group. The absence of a broad O-H stretching band around 3300 cm⁻¹ from the starting alcohol further supports successful conjugation.
Mass spectrometry directly confirms the molecular weight of the synthesized this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of this compound.
Visualizing the Workflow and Decision-Making
The following diagrams illustrate the experimental workflow for NMR analysis and a logical approach to selecting the appropriate analytical technique.
Conclusion
Confirming the successful synthesis of this compound is crucial for its downstream applications. While ¹H NMR spectroscopy provides the most comprehensive structural information, FTIR and Mass Spectrometry are valuable complementary techniques for rapid confirmation of the azide group and molecular weight, respectively. The choice of method will depend on the specific information required, available instrumentation, and the stage of the research or development process. For unambiguous confirmation of the final product's structure and purity, a combination of these techniques is often recommended.
References
Benchmarking Benzyl-PEG2-Azide: A Comparative Guide to Bioconjugation Methods
In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from drug delivery and molecular imaging to proteomics and diagnostics. The ideal method should offer high efficiency, specificity, and biocompatibility. This guide provides an objective comparison of Benzyl-PEG2-Azide, a key reagent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against other prevalent bioconjugation techniques, supported by experimental data and detailed protocols.
Introduction to this compound and Bioconjugation Alternatives
This compound is a chemical modification reagent that contains a benzyl group, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The azide functional group is a key component in "click chemistry," a class of reactions known for their high efficiency and specificity. Specifically, this compound is utilized in the copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this reaction, the azide reacts spontaneously with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage without the need for a cytotoxic copper catalyst.
This guide benchmarks the SPAAC reaction using this compound against two major classes of bioconjugation methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The original "click" reaction, which also forms a triazole linkage but requires a copper(I) catalyst.
-
Traditional Amine and Thiol Chemistries: Methods such as N-hydroxysuccinimide (NHS) ester reactions targeting primary amines (e.g., lysine residues) and maleimide reactions targeting thiols (e.g., cysteine residues).
Performance Comparison: SPAAC vs. Alternatives
The selection of a bioconjugation method hinges on several key performance indicators, including reaction speed, efficiency, stability of the resulting bond, and overall biocompatibility. The following table summarizes the quantitative performance of these methods.
| Parameter | SPAAC (e.g., this compound + DBCO) | CuAAC (e.g., Azide + Terminal Alkyne) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) |
| Reaction Rate Constant (k) | ~0.1 - 1 M⁻¹s⁻¹ | ~100 - 1000 M⁻¹s⁻¹ | Highly variable, pH-dependent | ~100 - 1000 M⁻¹s⁻¹ (at pH 7) |
| Biocompatibility | High (Copper-free, no catalyst required) | Moderate (Copper catalyst is cytotoxic) | High (but requires specific pH) | Moderate (Potential for off-target reactions) |
| Specificity | High (Azide and cyclooctyne are bioorthogonal) | High (Azide and alkyne are bioorthogonal) | Moderate (Targets any accessible primary amine) | Moderate (Targets accessible thiols, can react with other nucleophiles) |
| Resulting Linkage Stability | Very High (Stable triazole) | Very High (Stable triazole) | Moderate (Amide bond, stable) | Low to Moderate (Thioether bond, subject to retro-Michael addition) |
| Typical Reaction Conditions | Physiological (pH 7.4, 37°C) | Requires copper catalyst and reducing agents | pH 7.2 - 8.5 | pH 6.5 - 7.5 |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental processes is crucial for understanding the practical differences between these methods.
Safety Operating Guide
Personal protective equipment for handling Benzyl-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Benzyl-PEG2-Azide, a valuable reagent in scientific research, particularly in bioconjugation and click chemistry. Due to the presence of the azide functional group, meticulous adherence to safety protocols is paramount to mitigate risks associated with potential toxicity and reactivity. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Precautions
This compound is an organic azide. While the polyethylene glycol (PEG) chain can influence its physical properties, the azide group dictates its primary hazards. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light.[1] They are also potentially toxic if ingested, inhaled, or absorbed through the skin.[2]
Key Precautions:
-
Avoid Heat, Shock, and Friction: Handle with care to prevent any conditions that could lead to decomposition.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and heavy metals.[2] Contact with acids can generate highly toxic and explosive hydrazoic acid.[3][4] Never use metal spatulas for handling. Avoid contact with lead and copper, as this can form highly explosive metal azides, especially in plumbing.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver Shield gloves worn under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles if there is a splash risk. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-retardant lab coat is mandatory. | Prevents skin contact with the chemical. |
| Respiratory Protection | Not generally required when handled in a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary. | Minimizes inhalation exposure. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A step-by-step approach is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.
-
Store away from incompatible materials such as acids and oxidizing agents.
-
An eyewash station and safety shower should be readily accessible.
2. Handling and Use:
-
All manipulations must be performed in a certified chemical fume hood.
-
Use plastic or ceramic spatulas to handle the solid compound; never use metal spatulas.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid using ground glass joints where friction could occur.
-
For reactions involving azides, the use of a blast shield is recommended.
Spill and Emergency Procedures
Small Spills (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert chemical absorbent material.
-
Collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.
-
NEVER pour azide-containing solutions down the drain.
-
Collect all liquid and solid waste contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.
For larger quantities of azide waste, chemical deactivation to a more stable amine derivative before disposal is a recommended safety practice. This should only be performed by trained personnel following a validated procedure. A common method involves reduction with a suitable reducing agent.
Below is a workflow diagram illustrating the safe handling process for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
